molecular formula C9H10BrNO B181042 N-(2-Bromo-4-methylphenyl)acetamide CAS No. 614-83-5

N-(2-Bromo-4-methylphenyl)acetamide

Cat. No.: B181042
CAS No.: 614-83-5
M. Wt: 228.09 g/mol
InChI Key: UUDGTWKIIUEVJD-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8063. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDGTWKIIUEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060636
Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

614-83-5
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Record name N-(2-Bromo-4-methylphenyl)acetamide
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Record name N-(2-Bromo-4-methylphenyl)acetamide
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name N-(2-Bromo-4-methylphenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-4-methylphenyl)acetamide from 2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Bromo-4-methylphenyl)acetamide, a key intermediate in various pharmaceutical and chemical research applications. The document details the chemical properties of the reactant and product, a step-by-step experimental protocol for the acetylation reaction, and a visual representation of the synthesis workflow.

Compound Data and Properties

A successful synthesis begins with a thorough understanding of the physical and chemical properties of the materials involved. The following table summarizes key quantitative data for the starting material, 2-bromo-4-methylaniline, and the final product, this compound.

Property2-bromo-4-methylaniline (Starting Material)This compound (Product)
Molecular Formula C₇H₈BrNC₉H₁₀BrNO
Molecular Weight 186.05 g/mol 228.09 g/mol
CAS Number 583-68-6614-83-5
Appearance Colorless to brown liquidOff-white to white solid
Melting Point 14-16 °CNot specified in search results
Boiling Point 240 °CNot specified in search results
Density 1.5 g/mL at 25 °CNot specified in search results

Synthesis Workflow

The synthesis of this compound from 2-bromo-4-methylaniline is achieved through an N-acetylation reaction. This process involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the primary amine. The workflow for this chemical transformation is depicted below.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Reactant1 2-bromo-4-methylaniline Acetylation N-Acetylation Reactant1->Acetylation Reactant2 Acetic Anhydride Reactant2->Acetylation Intermediate Crude Product Acetylation->Intermediate Reaction Work-up Purification Recrystallization Intermediate->Purification Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-bromo-4-methylaniline. The protocol is based on established procedures for the acetylation of aromatic amines.

Materials:

  • 2-bromo-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

  • Sodium bicarbonate (saturated solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid. If performing the reaction neat, omit the solvent.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude this compound.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove any unreacted acetic acid and the acetic acid byproduct.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual salts and impurities.

  • Purification: Purify the crude product by recrystallization.[1] A common solvent for recrystallization of acetanilides is aqueous ethanol.[1] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Yield:

While the exact yield can vary depending on the scale and specific reaction conditions, typical yields for the acetylation of anilines are often in the range of 80-95%.

Safety Precautions:

  • 2-bromo-4-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Handle with care.

  • The reaction is exothermic; therefore, controlled addition of reagents is necessary.

References

An In-depth Technical Guide to the Chemical Properties of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-4-methylphenyl)acetamide is an aromatic amide that holds interest within the fields of medicinal chemistry and organic synthesis. Its structure, featuring a substituted phenyl ring with bromine and methyl groups, as well as an acetamide moiety, provides a scaffold for the development of novel compounds with potential biological activities. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, serving as a vital resource for professionals engaged in chemical research and drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₁₀BrNOPubChem[1]
Molecular Weight 228.09 g/mol PubChem[1]
CAS Number 614-83-5ChemSynthesis[2], Pharmaffiliates[3]
Melting Point 117-121 °CChemSynthesis[2], ChemicalBook[4]
IUPAC Name This compoundPubChem[1]
Synonyms 2'-Bromo-4'-methylacetanilideChemicalBook[4], Pharmaffiliates[3]
Acetamide, N-(2-bromo-4-methylphenyl)-PubChem[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available data.

Spectroscopic DataDetails
¹H NMR A ¹H NMR spectrum for 2'-Bromo-4'-methylacetanilide shows characteristic peaks corresponding to the aromatic protons, the methyl group protons, and the acetamide protons. The chemical shifts (δ) are assigned as follows: 8.12 ppm (singlet, 1H, NH), 7.53 ppm (doublet, 1H, Ar-H), 7.34 ppm (doublet, 1H, Ar-H), 7.10 ppm (doublet, 1H, Ar-H), 2.28 ppm (singlet, 3H, Ar-CH₃), and 2.20 ppm (singlet, 3H, COCH₃).[5]
¹³C NMR The ¹³C NMR spectrum of the isomeric compound N-(4-bromo-2-methylphenyl)acetamide shows distinct signals for the aromatic carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamide group. While specific data for the target compound is not detailed, analogous shifts are expected.
Infrared (IR) Spectroscopy The IR spectrum of related acetanilides exhibits characteristic absorption bands. For p-bromoacetanilide, these include N-H stretching around 3300 cm⁻¹, C-H stretching between 2850-2950 cm⁻¹, a strong C=O stretching (amide I) at approximately 1680 cm⁻¹, and N-H bending (amide II) around 1540 cm⁻¹. A C-Br stretching vibration is observed at a lower frequency, around 520 cm⁻¹.[6]
Mass Spectrometry The mass spectrum of the isomeric N-(2-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight.[7] For this compound, the molecular ion peaks would be expected at m/z 227 and 229 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of 2-bromo-4-methylaniline. The following is a detailed experimental protocol based on general methods for the synthesis of acetanilides.

Synthesis of this compound

Materials:

  • 2-Bromo-4-methylaniline

  • Acetyl chloride or Acetic anhydride

  • Pyridine or a suitable base

  • Dichloromethane or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-methylaniline in anhydrous dichloromethane under an inert atmosphere.

  • Add a stoichiometric equivalent of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a slight excess of acetyl chloride or acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a crystalline solid.

Synthetic Workflow

The logical relationship of the synthesis process is illustrated in the following workflow diagram.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product reactant1 2-Bromo-4-methylaniline reaction Acylation in Dichloromethane at 0°C to RT reactant1->reaction reactant2 Acetyl Chloride / Acetic Anhydride reactant2->reaction base Pyridine base->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup Reaction Quenching drying Drying (MgSO₄) and Solvent Removal workup->drying purification Recrystallization drying->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

Biological Activity

While specific studies on the biological activity of this compound are not extensively reported in the literature, related bromo- and acetamide-containing aromatic compounds have been investigated for a range of bioactivities. For instance, various N-phenylacetamide derivatives have been explored for their potential as antimicrobial and anticancer agents.[8] The presence of the bromoacetamide moiety suggests potential as a covalent inhibitor of enzymes. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. The presented data and protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The structural features of this compound suggest it may be a useful intermediate for the development of new chemical entities with potential biological significance, warranting further investigation into its pharmacological properties.

References

An In-depth Technical Guide to the Structure Elucidation of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(2-Bromo-4-methylphenyl)acetamide, a key chemical intermediate. This document details the spectroscopic data, experimental protocols for its synthesis and characterization, and visual workflows to aid in understanding the logical processes involved in its structural determination.

Chemical Structure and Properties

This compound is an aromatic amide with the chemical formula C₉H₁₀BrNO.[1][2][3] Its structure consists of an acetamide group attached to a 2-bromo-4-methylphenyl ring. The precise arrangement of these functional groups is confirmed through the spectroscopic methods detailed in this guide.

PropertyValue
IUPAC NameThis compound
CAS Number614-83-5
Molecular FormulaC₉H₁₀BrNO
Molecular Weight228.09 g/mol
AppearanceWhite to light yellow powder/crystal
Melting Point117-121 °C

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃) [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.12Singlet1HNH (Amide)
7.53Doublet1HAr-H
7.34Doublet1HAr-H
7.10Doublet1HAr-H
2.28Singlet3HAr-CH₃ (Methyl on ring)
2.20Singlet3HCOCH₃ (Acetyl methyl)
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [5]

Chemical Shift (δ) ppmAssignment
168.25C=O (Amide carbonyl)
135.38Ar-C
133.20Ar-C
132.45Ar-C
128.89Ar-C
122.34Ar-C
113.62Ar-C-Br
24.56Ar-CH₃
20.49COCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3250-3300Strong, SharpN-H Stretch (Amide)
3000-3100MediumC-H Stretch (Aromatic)
2850-2950MediumC-H Stretch (Aliphatic)
1660-1680StrongC=O Stretch (Amide I)
1520-1550StrongN-H Bend (Amide II)
1450-1500MediumC=C Stretch (Aromatic)
1000-1100MediumC-N Stretch
550-650MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
227/229[M]⁺ (Molecular ion peak, bromine isotope pattern)
185/187[M - COCH₂]⁺
144[M - Br]⁺
106[M - Br - COCH₂]⁺
43[COCH₃]⁺ (Base peak)

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the N-acetylation of 2-bromo-4-methylaniline.

Materials:

  • 2-bromo-4-methylaniline

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (as a solvent)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-methylaniline (1 equivalent) in dichloromethane.

  • Add a base such as pyridine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water or hexane/ethyl acetate mixture to yield this compound as a solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain ¹H and ¹³C spectra using standard pulse sequences.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate from a solution.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

  • Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Visualizations

The following diagrams illustrate the key workflows and molecular structure involved in the study of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product reactant1 2-Bromo-4-methylaniline dissolve Dissolve in DCM reactant1->dissolve reactant2 Acetyl Chloride addition Slow Addition reactant2->addition base Pyridine base->dissolve cool Cool to 0°C dissolve->cool cool->addition react Stir at RT addition->react quench Quench with Water react->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Figure 1: Experimental workflow for the synthesis of this compound.

G Structure Elucidation Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound nmr ¹H & ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts Coupling Constants Carbon Environments nmr->nmr_data ir_data Functional Group Vibrational Modes ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data structure Proposed Structure: This compound nmr_data->structure ir_data->structure ms_data->structure

Figure 2: Logical workflow for the structure elucidation of the target compound.

References

Spectroscopic Data of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for N-(2-Bromo-4-methylphenyl)acetamide. Due to the limited availability of comprehensive public data for this compound, this report primarily presents data for the closely related isomer, N-(4-Bromo-2-methylphenyl)acetamide , sourced from the PubChem database (CID 222277)[1]. This information is intended to serve as a valuable reference for researchers working with related molecular structures.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(4-Bromo-2-methylphenyl)acetamide.

Table 1: ¹H NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a tabulated format in the search results.
Table 2: ¹³C NMR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide
Chemical Shift (ppm)Assignment
Data not available in a tabulated format in the search results.

Note: PubChem indicates the availability of a ¹³C NMR spectrum, but the search results do not contain a readily accessible table of chemical shifts.

Table 3: IR Spectral Data of N-(4-Bromo-2-methylphenyl)acetamide
Wavenumber (cm⁻¹)Interpretation
Vapor phase IR spectrum is mentioned in PubChem, but specific peak data is not provided in the search results.
Table 4: Mass Spectrometry Data of N-(4-Bromo-2-methylphenyl)acetamide[1]
m/zInterpretation
187[M+2]⁺ isotopic peak due to ⁸¹Br
185[M]⁺ molecular ion peak due to ⁷⁹Br
106Fragment ion
105Fragment ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for example, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of the solid sample can be obtained using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, and then ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound such as this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Solubility Landscape of N-(2-Bromo-4-methylphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the solubility characteristics of N-(2-Bromo-4-methylphenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a comprehensive framework for determining its solubility. This includes a detailed experimental protocol adapted from established methods for analogous compounds, alongside a qualitative analysis based on a structurally similar molecule.

Understanding Solubility: A Qualitative Perspective

Quantitative Analysis: An Adapted Experimental Protocol

To address the absence of concrete solubility data, a robust experimental protocol for its determination is essential. The following gravimetric method, adapted from established procedures for determining the solubility of acetanilide, provides a reliable approach.[2]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Thermostatic water bath

  • Isothermal jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Calibrated digital thermometer (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Solvent Preparation: Prepare a known mass of the selected organic solvent in the isothermal jacketed glass vessel.

  • Temperature Control: Place the vessel in the thermostatic water bath and allow the solvent to reach the desired temperature. Maintain this temperature with an accuracy of ±0.1 K.

  • Saturation: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically several hours).

  • Equilibration: Allow the solution to settle for at least 2 hours to ensure any undissolved solid precipitates.

  • Sampling: Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.

  • Solute Determination: Transfer the collected sample into a pre-weighed container. Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried this compound.

    • m_solvent is the mass of the solvent in the collected sample (initial mass of the sample minus the mass of the solute).

  • Data Collection: Repeat the experiment at various temperatures to determine the temperature dependence of solubility.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the gravimetric solubility determination method.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent set_temp Set Temperature prep_solvent->set_temp add_solute Add Excess Solute set_temp->add_solute stir Stir to Equilibrate add_solute->stir settle Settle stir->settle sample Sample Supernatant settle->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Solute evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for gravimetric solubility determination.

This technical guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. While direct solubility data remains elusive, the provided qualitative insights and a detailed, adaptable experimental protocol empower scientific and development endeavors to proceed with a robust and informed approach.

References

N-(2-Bromo-4-methylphenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental molecular properties of N-(2-Bromo-4-methylphenyl)acetamide, a compound of interest in various research and development applications. The primary objective is to present the molecular formula and weight in a clear, structured format for easy reference.

Core Molecular Data

The essential properties of this compound have been determined and are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValueSource
Molecular Formula C9H10BrNO[1][2]
Molecular Weight 228.09 g/mol [1][2]
Synonyms 2'-Bromo-4'-methylacetanilide, Acetamide, N-(2-bromo-4-methylphenyl)-[1][2]
CAS Number 614-83-5[1][2]

Note on Isomers: It is important for researchers to distinguish this compound from its isomers, such as 2-Bromo-N-(4-methylphenyl)acetamide and N-(4-Bromo-2-methylphenyl)acetamide. While these isomers share the same molecular formula and weight, their structural differences lead to distinct physical, chemical, and biological properties[3][4]. Always verify the specific isomer using its unique CAS number.

The information presented in this data sheet is based on established chemical databases. Further in-depth analysis, including experimental protocols for specific applications or pathway analyses, would require a context of the compound's use in a particular biological or chemical system. Such detailed guides are beyond the scope of this fundamental data sheet.

References

Technical Guide: Physicochemical Properties of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Bromo-4-methylphenyl)acetamide, with a CAS Number of 614-83-5, is a chemical intermediate.[1][2][3] This technical guide provides a detailed overview of its physical appearance and melting point, outlines the standard experimental protocols for their determination, and presents this information in a structured format for scientific and research applications.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in further synthetic applications.

PropertyValueSource
Chemical Name This compound[1][3]
Synonyms 2'-Bromo-4'-methylacetanilide[2][3]
CAS Number 614-83-5[1][2][3]
Molecular Formula C9H10BrNO[1][2]
Molecular Weight 228.09 g/mol [2][3]
Physical Appearance White to light yellow to light red powder or crystals[2]
Melting Point 118-121 °C[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the physical appearance and melting point of a solid organic compound like this compound.

Determination of Physical Appearance

The physical appearance is determined through qualitative visual inspection under controlled laboratory conditions.

Objective: To qualitatively describe the physical state (e.g., powder, crystals) and color of the substance at ambient temperature.

Apparatus:

  • Spatula

  • White, non-reflective watch glass or weighing paper

  • Proper laboratory lighting (full-spectrum light source)

Procedure:

  • Place a small, representative sample (approximately 10-20 mg) of the substance onto a clean, dry watch glass or a piece of white weighing paper.

  • Spread the sample thinly with a clean spatula to observe the individual particles.

  • Observe the sample against the white background under bright, neutral laboratory lighting.

  • Record the physical form of the sample, noting whether it is crystalline, amorphous, or a powder. If crystalline, the general shape of the crystals can be noted.

  • Record the color of the sample. For non-uniform samples, note the range of colors present.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. This method identifies the temperature range over which the solid-to-liquid phase transition occurs.

Objective: To determine the temperature range from the initial appearance of liquid (onset of melting) to the complete liquefaction of the sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind any large crystals using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into the open end of a capillary tube to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, rapidly heat the block to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is critical for an accurate reading.

  • Observation:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating and observing. Record the temperature (T2) at which the last solid particle melts and the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2 (e.g., 118-121 °C).

Visualized Experimental Workflow

The logical flow for the characterization of the physical properties of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_appearance Appearance Determination cluster_melting Melting Point Determination cluster_report Final Report Sample Obtain Sample of This compound Grind Grind to Fine Powder (if necessary) Sample->Grind Dry Ensure Sample is Dry Grind->Dry Visual Visual Inspection: Place on Watch Glass Dry->Visual Pack Pack Capillary Tube (2-3 mm) Dry->Pack Observe Observe Color & Form (Powder/Crystal) Visual->Observe RecordAppearance Record Appearance Data Observe->RecordAppearance Report Compile Physicochemical Data Sheet RecordAppearance->Report Heat Heat in Apparatus (1-2 °C/min) Pack->Heat ObserveMelt Observe Phase Transition Heat->ObserveMelt RecordMelt Record Melting Range (T1-T2) ObserveMelt->RecordMelt RecordMelt->Report

References

Safety and handling precautions for N-(2-Bromo-4-methylphenyl)acetamide.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of N-(2-Bromo-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 614-83-5), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid, crystalline substance.[1] Key physical and chemical data are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[2][3]
Molecular Weight 228.09 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point Not consistently reported
Solubility Insoluble in water[1]
Storage Temperature 2-8°C, protected from light[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[3][4]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation

Signal Word: Warning[3]

Toxicological Information

Toxicity EndpointValue
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available

Handling and Storage Precautions

Safe handling and storage are paramount to prevent exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this chemical.

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long-sleeved clothing.
Respiratory Protection Not required under normal use with adequate ventilation. For large quantities or in case of dust formation, use a NIOSH/MSHA approved respirator.
Safe Handling Practices
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[5]

  • Keep away from incompatible materials such as oxidizing agents.[5]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.[1]

  • Recommended storage at 2-8°C.[2]

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of an N-aryl acetamide, which can be adapted for this compound. This protocol is based on the synthesis of a similar compound and should be optimized for specific laboratory conditions.[6]

Materials:

  • 2-Bromo-4-methylaniline

  • Acetyl bromide or Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Pyridine or Triethylamine)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-methylaniline in an anhydrous solvent under an inert atmosphere (e.g., nitrogen). Add a base to the solution. Cool the mixture in an ice bath (0-5°C).

  • Addition of Acetylating Agent: Slowly add a solution of acetyl bromide or acetic anhydride in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[6]

Visualizations

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal Receipt Receive Chemical Inspect Inspect Container Receipt->Inspect Store Store at 2-8°C, Protect from Light Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh React Perform Reaction in Fume Hood Weigh->React Waste Collect Waste in Labeled Container React->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Representative Synthesis Workflow

This diagram illustrates the key stages of the representative synthesis protocol.

cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dissolve Starting Material and Cool to 0-5°C Addition Slowly Add Acetylating Agent Setup->Addition Stir Stir at Room Temperature (Monitor by TLC) Addition->Stir Quench Quench with Water Stir->Quench Extract Extract and Wash Organic Layer Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize Dry->Purify

Caption: Representative Synthesis Workflow for this compound.

References

A Comprehensive Technical Guide to N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(2-Bromo-4-methylphenyl)acetamide, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

The official IUPAC name for this compound is This compound [1][2]. It is also commonly known by synonyms such as 2'-Bromo-4'-methylacetanilide[1][2].

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource
CAS Number 614-83-5[1][2]
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C)Br[1]
InChI Key UUDGTWKIIUEVJD-UHFFFAOYSA-N[1]

Synthesis Protocol

This compound is typically synthesized via the acylation of 2-bromo-4-methylaniline. The following protocol is a representative method derived from standard organic synthesis procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger. Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Sequentially wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve 2-bromo-4-methylaniline in anhydrous solvent B Add Pyridine (Base) A->B C Cool to 0-5 °C B->C D Slowly add Acetyl Chloride C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench with Water E->F G Aqueous Work-up (Wash with Acid, Base, Brine) F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize I->J K Pure this compound J->K Characterize (NMR, MP)

Fig 1. Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific biological activities of this compound itself are not extensively documented, its structure represents a valuable scaffold and intermediate in medicinal chemistry. Acetamide derivatives are integral to many pharmaceuticals, and the bromo-methylphenyl moiety allows for further functionalization, making it a versatile building block for creating libraries of novel compounds for drug discovery.

Related acetamide compounds have shown significant potential in various therapeutic areas:

Compound Class / DerivativePotential ApplicationReference
N-(2-Bromo-4-nitrophenyl)acetamideSynthesis of anticancer drug analogs[3]
Thiazolyl-chloroacetamide DerivativesAntimicrobial and antiproliferative agents[4]
N-phenylacetamide DerivativesAntibacterial activity[5]
N-(4-Bromo-3-methylphenyl)pyrazine-carboxamidesAntibacterial against XDR S. typhi[6]
Acetamide-Sulfonamide ScaffoldsAntiurease activity[7]

The presence of the bromine atom on the phenyl ring is particularly strategic, as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of more complex molecular architectures with potential biological activity.

G cluster_rxn Synthetic Transformations cluster_library Compound Library Synthesis cluster_screening Biological Screening A This compound (Building Block) B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Other Cross-Coupling or Derivatization A->D F Bi-aryl Compounds B->F G Complex Amine Derivatives C->G E Novel Heterocyclic Derivatives D->E H Anticancer Assays E->H I Antimicrobial Assays E->I J Enzyme Inhibition Assays E->J F->H F->I F->J G->H G->I G->J K Lead Compound Identification H->K I->K J->K

Fig 2. Role of this compound in a drug discovery pathway.

Safety and Handling

Based on GHS classifications for this compound, the compound is known to cause skin and serious eye irritation[1].

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].

  • Precautionary Measures: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis and the reactive handles within its structure make it a valuable precursor for the development of diverse molecular libraries. For researchers in drug discovery, particularly in the areas of oncology and infectious diseases, this compound serves as a critical building block for creating novel therapeutic candidates. Proper handling and adherence to safety protocols are essential when working with this reagent.

References

Methodological & Application

Application Notes and Protocols: N-(2-Bromo-4-methylphenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Bromo-4-methylphenyl)acetamide is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic structures with significant therapeutic potential. Its utility stems from the presence of a reactive bromine atom, which allows for various cross-coupling reactions to introduce molecular diversity, and an acetamide group that can be involved in hydrogen bonding or serve as a scaffold for further chemical modifications. This document provides detailed application notes on its use in the development of kinase inhibitors and other bioactive molecules, along with comprehensive experimental protocols for its derivatization and biological evaluation.

Application Notes

Intermediate for the Synthesis of TrkA Kinase Inhibitors

This compound serves as a crucial precursor for the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors. TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and is implicated in the signaling pathways of pain, inflammation, and the proliferation of certain cancers.[1][2][3] By inhibiting TrkA, it is possible to modulate these pathological processes. The bromo-substituent on the phenyl ring of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various aryl or heteroaryl moieties. These moieties can be designed to interact with key residues in the ATP-binding pocket of the TrkA kinase, leading to potent and selective inhibition.

Scaffold for Anticancer and Anti-inflammatory Agents

The acetamide scaffold is a common feature in many biologically active compounds. Derivatives of this compound have been explored for their potential as anticancer and anti-inflammatory agents.[4] The synthesis of novel derivatives often involves the substitution of the bromine atom to generate libraries of compounds for screening. For instance, the introduction of different heterocyclic systems can lead to compounds with inhibitory activity against various kinases involved in cancer cell proliferation and inflammatory pathways.

Precursor for Bioactive Heterocyclic Compounds

Beyond kinase inhibitors, this compound can be used to synthesize a range of other bioactive heterocyclic compounds. The bromo-phenylacetamide core can be elaborated into more complex structures such as quinazolinones, benzimidazoles, and other fused heterocyclic systems that are known to possess a wide spectrum of pharmacological activities, including antimicrobial and antidiabetic properties.

Quantitative Data

Table 1: Biological Activity of a Representative N-(2-bromophenyl)acetamide Derivative

CompoundTargetAssayIC50 (µM)Reference
2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][5][6]thiazin-2-yl)-N-(2-bromophenyl)acetamideα-glucosidaseEnzyme Inhibition Assay5.17 ± 0.28[7]
α-amylaseEnzyme Inhibition Assay18.82 ± 0.89[7]

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-N-(2-bromo-4-methylphenyl)acetamide via Suzuki Coupling

This protocol describes a general procedure for the derivatization of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid, base, and palladium catalyst.

  • Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][9]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G General Synthesis Workflow A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D N-(Aryl-substituted-4-methylphenyl)acetamide (Derivative Library) C->D E Biological Screening (e.g., Kinase Assays, Cell Viability Assays) D->E F Lead Compound Identification E->F

Caption: General workflow for the synthesis and screening of this compound derivatives.

G TrkA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS Akt Akt PI3K->Akt CREB CREB Akt->CREB RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CREB Gene Gene Transcription (Survival, Proliferation, Pain Sensitization) CREB->Gene NGF NGF NGF->TrkA Binds Inhibitor TrkA Inhibitor (Derivative of N-(2-Bromo-4- methylphenyl)acetamide) Inhibitor->TrkA Blocks

Caption: Simplified TrkA signaling pathway and the mode of action of TrkA inhibitors.[3][10]

References

Application of N-(2-Bromo-4-methylphenyl)acetamide in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-(2-Bromo-4-methylphenyl)acetamide as a key intermediate in the synthesis of kinase inhibitors. The protocols focus on the strategic use of this building block in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures characteristic of potent and selective kinase inhibitors.

Introduction

This compound is a versatile synthetic intermediate widely employed in medicinal chemistry. Its structure, featuring a reactive bromine atom ortho to the acetamide group, makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a multitude of kinase inhibitors. Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development.

The 2-bromo-4-methylphenyl moiety can serve as a foundational scaffold, which, through carefully planned synthetic routes, can be elaborated into complex molecules that bind to the ATP-binding site or allosteric sites of target kinases. This document will detail a representative synthetic protocol and discuss the significance of this building block in the context of kinase inhibitor discovery.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical kinase inhibitor synthesized using this compound as a starting material. The data is illustrative and based on typical values observed for similar classes of kinase inhibitors.

Table 1: Synthetic Reaction Yields

StepReaction TypeProductYield (%)
1Suzuki-Miyaura CouplingN-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide85
2Amide Hydrolysis4-methyl-2-(pyridin-4-yl)aniline92
3Amide CouplingHypothetical Kinase Inhibitor78

Table 2: In Vitro Kinase Inhibition Profile

Target KinaseIC50 (nM)
c-Met15
ALK25
RON80
VEGFR2>1000
EGFR>1000

Table 3: In Vitro Cellular Activity

Cell LineTarget PathwayIC50 (nM)
MKN-45 (c-Met amplified)c-Met Signaling30
H3122 (ALK fusion)ALK Signaling50
A549 (Wild-type)->5000

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material. The synthesis involves a Suzuki-Miyaura coupling followed by further functionalization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Pyridine-4-boronic acid

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound, pyridine-4-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide.

Protocol 2: Subsequent Amide Hydrolysis and Coupling to Form the Final Inhibitor

The product from Protocol 1 can be further modified. A common subsequent step is the hydrolysis of the acetamide to the corresponding aniline, which can then be coupled with a variety of carboxylic acids or other electrophiles to generate a library of potential kinase inhibitors.

Amide Hydrolysis:

  • Dissolve the N-(4-methyl-2-(pyridin-4-yl)phenyl)acetamide in a mixture of ethanol and 6 M aqueous hydrochloric acid.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield 4-methyl-2-(pyridin-4-yl)aniline.

Amide Coupling (Example):

  • To a solution of 4-methyl-2-(pyridin-4-yl)aniline in dichloromethane, add a desired carboxylic acid (e.g., a substituted benzoic acid) and a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) and stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and purify by chromatography to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the c-Met signaling pathway, a common target for kinase inhibitors derived from scaffolds accessible through the described synthetic route.

cMet_Signaling_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P2->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Hypothetical Kinase Inhibitor Inhibitor->cMet Inhibits Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (with Boronic Acid) Start->Suzuki Intermediate Biaryl Acetamide Intermediate Suzuki->Intermediate Hydrolysis Amide Hydrolysis Intermediate->Hydrolysis Aniline Biaryl Aniline Intermediate Hydrolysis->Aniline Coupling Amide Coupling (with Carboxylic Acid) Aniline->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification Screening Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Screening Logical_Relationship BuildingBlock This compound (Key Building Block) Reaction Palladium-Catalyzed Cross-Coupling BuildingBlock->Reaction is a substrate for Scaffold Biaryl/Heteroaryl Scaffold (Core Structure) Reaction->Scaffold generates the Inhibitor Kinase Inhibitor (Final Product) Scaffold->Inhibitor is the core of the

Application Notes and Protocols for Suzuki Coupling Reactions with N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing N-(2-Bromo-4-methylphenyl)acetamide as a key building block. This versatile reaction enables the synthesis of a diverse range of N-(2-aryl-4-methylphenyl)acetamides, which are valuable scaffolds in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] It offers several advantages, including mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid coupling partners. The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L2-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]⁻ boronic_acid->boronate base Base base->boronate + OH⁻ boronate->transmetalation aryl_halide R-X (this compound) aryl_halide->oxidative_addition

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Data Presentation: Reaction Conditions and Expected Yields

While specific data for the Suzuki coupling of this compound is not extensively published, the following table provides expected yields and optimized conditions based on analogous reactions with structurally similar aryl bromides, such as 2-bromo-4-methylpyridine and unprotected ortho-bromoanilines.[2][3] These data serve as a valuable guide for reaction optimization.

Boronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Expected Yield (%)
Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10080-90
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90-10085-95
4-Chlorophenylboronic AcidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O (5:1)100-11075-85
3-Thienylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O (4:1)80-9070-80
4-Acetylphenylboronic AcidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90-10070-85
3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd-CataCXium A-G3 (3)TMSOK (1.2)THF6575-85

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Specific conditions may require optimization for each boronic acid to achieve maximum yield.

Materials:
  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure N-(2-aryl-4-methylphenyl)acetamide product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Boronic Acid, Base, Catalyst B Inert Atmosphere: Evacuate and backfill with Ar or N₂ (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temp. E->F G Aqueous Work-up (EtOAc, H₂O, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Product: N-(2-aryl-4-methylphenyl)acetamide I->J

Diagram 2: Experimental Workflow

Applications in Drug Discovery

N-Aryl acetamide derivatives are prevalent in a wide range of biologically active compounds and are considered important pharmacophores. The ability to efficiently synthesize a library of N-(2-aryl-4-methylphenyl)acetamides through Suzuki coupling provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. These compounds can be screened for various biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial properties.

Troubleshooting

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of base can be critical, and in some cases, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[5]

  • Byproduct Formation: Homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under strictly anaerobic conditions. Debromination of the starting material may be addressed by optimizing the reaction temperature and catalyst loading.

  • Reaction Stalls: If the reaction does not go to completion, a fresh portion of the catalyst can be added. Additionally, ensuring the quality and purity of the reagents, particularly the boronic acid, is crucial.

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse library of N-(2-aryl-4-methylphenyl)acetamide derivatives for applications in drug discovery and development.

References

Application Note: HPLC Analysis of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-(2-Bromo-4-methylphenyl)acetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control during the manufacturing process and in subsequent research and development activities. The HPLC method detailed herein is designed to be a robust and reliable analytical procedure for the determination of this compound. This method is based on a reverse-phase separation, which is a common and effective technique for the analysis of moderately polar compounds.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[1][2]

Preparation of Solutions

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.3. Sample Preparation

Accurately weigh a quantity of the sample containing this compound and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. The sample solution should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are typically assessed by injecting the working standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: Linearity

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5098.0 - 102.0≤ 2.0
7598.0 - 102.0≤ 2.0
10098.0 - 102.0≤ 2.0

Table 3: Precision

Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day) 50≤ 2.0
Intermediate Precision (Inter-day) 50≤ 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualization

Experimental Workflow```dot

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Inject Standard Sample_Prep Sample Preparation Analysis Sample and Standard Analysis Sample_Prep->Analysis Inject Sample System_Suitability->Analysis Proceed if passes Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for the Acylation of 2-bromo-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acylation of anilines is a fundamental and widely utilized transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This process introduces an acyl group onto the nitrogen atom of the aniline, forming an amide. The resulting N-acylated products often serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, acetylation, a specific type of acylation, is often employed to protect the amino group during subsequent electrophilic aromatic substitution reactions, thereby controlling regioselectivity and moderating the reactivity of the aromatic ring.[1] This document provides a detailed protocol for the acylation of 2-bromo-4-methylaniline, a valuable substituted aniline intermediate.[2]

The reaction involves the nucleophilic attack of the amino group of 2-bromo-4-methylaniline on an electrophilic acylating agent, such as an acid anhydride or an acyl halide.[3][4] The presence of electron-withdrawing (bromine) and electron-donating (methyl) groups on the aniline ring can influence its reactivity. A base is often employed to neutralize the acidic byproduct of the reaction and to facilitate the nucleophilic attack.[5]

Key Reaction Parameters

The efficiency and outcome of the acylation reaction are dependent on several factors, including the choice of acylating agent, solvent, catalyst (or base), reaction temperature, and reaction time. A summary of typical conditions for the acylation of anilines is presented below.

ParameterTypical Range/OptionsNotes
Acylating Agent Acetic anhydride, Acetyl chloride, Bromoacetyl bromideAcetic anhydride is commonly used and is less corrosive than acetyl chloride.[1] The choice of agent determines the acyl group introduced.
Solvent Acetic acid, Dichloromethane (DCM), Tetrahydrofuran (THF), WaterThe solvent should be inert to the reaction conditions and capable of dissolving the reactants. Water can be used in certain protocols.[1][6]
Base/Catalyst Pyridine, Sodium acetate, TriethylamineA base is used to scavenge the acid byproduct (e.g., HCl or acetic acid).[5][7]
Temperature 0 °C to refluxThe reaction is often initiated at a lower temperature, especially with reactive acylating agents, and may be heated to ensure completion.[8]
Reaction Time 30 minutes to several hoursReaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Acetylation of 2-bromo-4-methylaniline with Acetic Anhydride

This protocol describes the synthesis of N-(2-bromo-4-methylphenyl)acetamide from 2-bromo-4-methylaniline using acetic anhydride.

Materials:

  • 2-bromo-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-methylaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acylating Agent: To the stirred solution, slowly add acetic anhydride (1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water with constant stirring. This will cause the product to precipitate.

  • Neutralization: Slowly add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow

The following diagram illustrates the key steps in the acylation of 2-bromo-4-methylaniline.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-bromo-4-methylaniline in solvent B Add acylating agent (e.g., Acetic Anhydride) A->B C Heat reaction mixture (e.g., Reflux) B->C D Cool and precipitate in ice water C->D E Neutralize with base (e.g., Sodium Acetate) D->E F Filter and wash solid E->F G Recrystallize from suitable solvent F->G H Dry the final product G->H

Figure 1. Experimental workflow for the acylation of 2-bromo-4-methylaniline.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • 2-bromo-4-methylaniline and its derivatives may be toxic and should be handled with care.

  • Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

N-(2-Bromo-4-methylphenyl)acetamide: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – N-(2-Bromo-4-methylphenyl)acetamide is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the quinazolinone and benzimidazole scaffolds. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules, including approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 7-methyl-substituted quinazolinones, highlighting its potential in the discovery of novel therapeutics.

Application Notes

This compound serves as a key precursor for the synthesis of 7-methyl-substituted quinazolinones. The strategic placement of the bromo and acetamido groups on the phenyl ring allows for a range of synthetic transformations, including intramolecular cyclization reactions, to construct the fused heterocyclic system. The resulting 7-methyl-quinazolinone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.

Key Applications:

  • Anticancer Agents: Quinazolinone derivatives are well-established as potent anticancer agents. They can act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1] The 7-methyl substituent can modulate the pharmacological properties of the molecule, potentially enhancing its efficacy and selectivity.

  • Antimicrobial Agents: The quinazolinone scaffold has also been associated with significant antibacterial and antifungal activities.[2] Derivatives can be developed to target essential microbial enzymes or disrupt cell wall synthesis, offering potential solutions to the growing problem of antimicrobial resistance.

  • Other Therapeutic Areas: The versatility of the quinazolinone core extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, anticonvulsant, and antiviral agents.

The synthesis of these bioactive molecules from this compound typically involves a two-step process. The first step is the conversion of the starting material to the key intermediate, 2-amino-4-methylbenzamide. This is followed by a cyclization reaction with a suitable one-carbon synthon, such as an aldehyde or its equivalent, to form the quinazolinone ring.

Synthetic Workflow

The overall synthetic strategy involves the initial preparation of the key intermediate, 2-amino-4-methylbenzamide, from this compound, followed by its cyclization to the desired 7-methyl-2-substituted-quinazolin-4(3H)-one.

start This compound intermediate 2-Amino-4-methylbenzamide start->intermediate Hydrolysis product 7-Methyl-2-substituted-quinazolin-4(3H)-one intermediate->product aldehyde Aldehyde (RCHO) aldehyde->product Condensation/ Cyclization

Caption: Synthetic workflow from this compound to 7-methyl-2-substituted-quinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-methylbenzamide from this compound

This protocol describes the hydrolysis of the acetamido group to an amino group and the conversion of the bromo group to a carboxamide. This transformation can be achieved through a multi-step sequence involving hydrolysis of the amide followed by functional group manipulation to introduce the carboxamide. A more direct, albeit challenging, approach could involve a palladium-catalyzed aminocarbonylation of the aryl bromide, though this often requires specialized equipment and conditions. For the purpose of a readily adaptable laboratory protocol, a two-step approach is outlined.

Step 1a: Hydrolysis of this compound to 2-Bromo-4-methylaniline

Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound228.09101.02.28 g
Hydrochloric Acid (concentrated)36.46--20 mL
Ethanol46.07--20 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, suspend this compound (2.28 g, 10 mmol) in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-4-methylaniline. The product can be purified by column chromatography on silica gel if necessary.

Step 1b: Conversion of 2-Bromo-4-methylaniline to 2-amino-4-methylbenzamide

This step can be achieved through a sequence of protection of the amino group, conversion of the bromo group to a carboxylic acid (e.g., via Grignard reaction followed by carboxylation), and subsequent amidation and deprotection. A more direct method is the palladium-catalyzed cyanation of the aryl bromide followed by hydrolysis of the nitrile to the amide.

Protocol 2: Synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one from 2-amino-4-methylbenzamide

This protocol outlines the condensation of 2-amino-4-methylbenzamide with benzaldehyde to form the corresponding quinazolinone.

Reagent/SolventMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-amino-4-methylbenzamide150.1851.00.75 g
Benzaldehyde106.125.51.10.58 mL
Dimethyl Sulfoxide (DMSO)78.13--10 mL

Procedure:

  • To a solution of 2-amino-4-methylbenzamide (0.75 g, 5 mmol) in DMSO (10 mL) in a round-bottom flask, add benzaldehyde (0.58 mL, 5.5 mmol).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford 7-methyl-2-phenylquinazolin-4(3H)-one.

Potential Signaling Pathway Involvement

Quinazolinone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival.

EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone 7-Methyl-Quinazolinone Derivative Quinazolinone->EGFR Inhibition Quinazolinone->PI3K Inhibition

Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway by 7-methyl-quinazolinone derivatives.

The EGFR/PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Quinazolinone-based compounds can act as competitive inhibitors at the ATP-binding site of EGFR and PI3K, thereby blocking downstream signaling and leading to the inhibition of tumor growth.[1]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of medicinally important 7-methyl-substituted quinazolinones. The synthetic protocols provided herein offer a foundation for the exploration of this chemical space in the pursuit of novel therapeutic agents. The potential for these compounds to modulate key signaling pathways, such as the EGFR/PI3K/Akt cascade, underscores their promise in the development of targeted cancer therapies. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Derivatization of N-(2-Bromo-4-methylphenyl)acetamide for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(2-Bromo-4-methylphenyl)acetamide scaffold is a valuable starting point for the generation of diverse compound libraries in drug discovery. The presence of a reactive bromide on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position. This functionalization can lead to the rapid exploration of chemical space and the identification of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the derivatization of this compound using several key synthetic methodologies suitable for library synthesis.

Core Derivatization Strategies

The primary strategies for derivatizing the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are well-established, tolerant of a wide range of functional groups, and amenable to high-throughput and parallel synthesis formats. The key reactions covered in these application notes are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a diverse range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.

  • Heck Coupling: For the formation of C-C double bonds by coupling with alkenes.

These reactions allow for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize lead compounds.

Data Presentation: Comparative Overview of Derivatization Reactions

The following tables summarize representative quantitative data for the derivatization of this compound. Please note that while these conditions are based on established protocols for similar aryl bromides, optimization for this specific substrate may be required to achieve the reported yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane901692
33-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110878
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001281

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102475
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1001682
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene1102070

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65890
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801285
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene701092
4Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)DIPATHF/H₂O501678

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile801880
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202465
4CyclohexenePd(OAc)₂ (3)PCy₃ (6)Cs₂CO₃1,4-Dioxane1103655

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask or sealed tube, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, DIPA, as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library from this compound.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage start Dispense this compound into 96-well reaction block reagents Add catalyst, ligand, base, and diverse building blocks (e.g., boronic acids) via liquid handler start->reagents reaction Seal reaction block and heat with stirring under inert atmosphere reagents->reaction workup Parallel workup (e.g., liquid-liquid extraction or solid-phase extraction) reaction->workup purification High-throughput purification (e.g., preparative LC-MS) workup->purification analysis QC analysis (LC-MS, NMR) of purified compounds purification->analysis storage Compound plating and storage in library format analysis->storage

Caption: Workflow for parallel synthesis of a compound library.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor N-(2-Aryl-4-methylphenyl)acetamide Derivative (Hypothetical Inhibitor) Inhibitor->MEK Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(2-Bromo-4-methylphenyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound?

A1: Low yields can stem from several factors including incomplete reactions, degradation of starting materials or products, and product loss during workup and purification.[1] To mitigate this, it is crucial to monitor the reaction to completion using Thin Layer Chromatography (TLC), ensure the purity of the starting 2-bromo-4-methylaniline, and optimize reaction conditions such as temperature and reaction time.[1]

Q2: I am observing a significant amount of a di-acylated byproduct. How can this be minimized?

A2: Di-acylation is a common side reaction in aniline acylation, particularly under harsh conditions. To minimize the formation of the diacetyl derivative, it is advisable to use milder reaction conditions, control the stoichiometry of the acylating agent (acetic anhydride or acetyl chloride), and avoid prolonged reaction times at elevated temperatures. Should the diacetyl compound form, it can often be hydrolyzed back to the desired mono-acetyl product during recrystallization from an aqueous solvent.

Q3: My final product has a yellow or brownish tint. What is the cause and how can I prevent it?

A3: Discoloration in the final product is often due to the oxidation of the aniline starting material or the presence of impurities.[1] To prevent this, it is recommended to use high-purity starting materials and carry out the reaction under an inert atmosphere, such as nitrogen or argon.[1] If the product is already discolored, it can often be purified by recrystallization, sometimes with the addition of activated charcoal to adsorb colored impurities.

Q4: What is the most effective method for purifying crude this compound?

A4: Recrystallization is a highly effective and common method for the purification of this compound.[1] The choice of solvent is critical for successful recrystallization. Suitable solvents for similar acetamides include ethanol, or a mixture of ethanol and water.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.

Q5: How can I effectively monitor the progress of the reaction?

A5: The progress of the acylation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting aniline, the product acetamide, and any byproducts. The disappearance of the starting material spot on the TLC plate is a good indication that the reaction has gone to completion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction by TLC until the starting material is consumed. - Increase the reaction time or temperature cautiously.
Product loss during workup.- Minimize transfer steps. - Ensure the pH is optimized during any aqueous extraction steps to prevent the product from dissolving in the aqueous layer.
Sub-optimal reaction conditions.- Experiment with different solvents (e.g., acetic acid, dichloromethane, tetrahydrofuran). - Vary the base used (e.g., pyridine, triethylamine, sodium acetate).
Formation of Di-acylated Byproduct Excess acylating agent.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.
Harsh reaction conditions.- Perform the reaction at a lower temperature (e.g., 0-25 °C). - Reduce the reaction time.
Product Discoloration Oxidation of the aniline starting material.- Use high-purity, colorless 2-bromo-4-methylaniline. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurities in reagents.- Ensure all reagents and solvents are of high purity and anhydrous where necessary.
Difficulty in Product Crystallization Product is "oiling out".- The boiling point of the recrystallization solvent may be too high. Use a lower-boiling solvent or a solvent mixture. - The crude product may be too impure. Consider a preliminary purification by column chromatography.
No crystal formation upon cooling.- The solution may not be saturated. Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product.
Multiple Spots on TLC After Reaction Formation of various byproducts.- Re-evaluate the reaction conditions (temperature, stoichiometry, reaction time) to improve selectivity. - Consider purification by column chromatography to isolate the desired product.
Degradation of the product.- Avoid excessive heat and prolonged reaction times. - Ensure the workup procedure is not overly acidic or basic.

Experimental Protocols

Synthesis of this compound

This protocol is a general method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Bromo-4-methylaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable base (e.g., Pyridine, Triethylamine, or Sodium Acetate)

  • A suitable solvent (e.g., Glacial Acetic Acid, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Ethanol, Ethanol/water mixture)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1 equivalent) in the chosen solvent (e.g., DCM or glacial acetic acid). If using an acidic solvent is not desired, an inert solvent like DCM or THF can be used in conjunction with a base.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred solution. If a base like pyridine or triethylamine is used, it should be added to the initial solution of the aniline.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If the reaction is performed in glacial acetic acid, pour the reaction mixture into ice-cold water to precipitate the product.

    • If using an inert solvent like DCM, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Comparison of Acylating Agents and Conditions

Acylating Agent Typical Solvent Base Pros Cons Relative Reaction Rate
Acetic Anhydride Glacial Acetic Acid, DCM, THFPyridine, Triethylamine, Sodium AcetateGenerally provides cleaner reactions and higher yields. Byproduct (acetic acid) is easily removed.Less reactive than acetyl chloride, may require longer reaction times or heating.Moderate to Fast
Acetyl Chloride DCM, THFPyridine, TriethylamineHighly reactive, leading to faster reaction times.More corrosive and moisture-sensitive. Generates HCl, requiring a base to neutralize. Can lead to more side products if not controlled.Very Fast

Table 2: Common Solvents for Recrystallization

Solvent/Solvent System Advantages Disadvantages Expected Recovery
Ethanol Good solvency at high temperatures and poor solvency at low temperatures for many acetamides.May require the addition of water to induce crystallization if the product is too soluble.Good to Excellent
Ethanol/Water Allows for fine-tuning of the polarity to achieve optimal crystallization.The optimal ratio needs to be determined experimentally.Good to Excellent
Ethyl Acetate/Hexane Good for less polar impurities.Can sometimes lead to "oiling out" if the product is not pure enough.Moderate to Good
Toluene Effective for crystallizing aromatic compounds.Higher boiling point, which can be a disadvantage.Moderate to Good

Visualizations

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Bromo-4-methylaniline in solvent B Cool to 0 °C A->B C Add Acylating Agent (e.g., Acetic Anhydride) B->C D Stir at Room Temperature (2-4 hours) C->D E Monitor by TLC D->E F Quench Reaction E->F Reaction Complete G Extract & Wash F->G H Dry & Concentrate G->H I Recrystallize H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield of Product C1 Check TLC: Reaction Incomplete? Start->C1 C2 Product Lost During Workup? C1->C2 No S1 Increase Reaction Time or Temperature C1->S1 Yes C3 Impure Starting Material? C2->C3 No S2 Optimize Extraction pH & Minimize Transfers C2->S2 Yes S3 Purify Starting Aniline C3->S3 Yes S4 Re-evaluate Reaction Conditions (Solvent, Base) C3->S4 No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude N-(2-Bromo-4-methylphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-(2-Bromo-4-methylphenyl)acetamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 117-121 °C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q2: How do I choose a suitable solvent for the recrystallization?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For aromatic amides, polar protic solvents like ethanol or methanol are often good starting points.[2][3] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.

Q3: My compound has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid, can occur if the solution is supersaturated or cooled too quickly, especially if the compound's melting point is low relative to the solvent's boiling point. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease saturation, and then allowing it to cool more slowly. Using a different solvent system may also be necessary.

Q4: Very few or no crystals have formed upon cooling. What is the likely cause?

A4: This is one of the most common issues in recrystallization and is often due to using too much solvent.[4] To induce crystallization, you can try to concentrate the solution by evaporating some of the solvent. Other techniques to promote crystal formation include scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Q5: The recovered crystals are discolored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of the desired product.

Troubleshooting Guide

The following table summarizes common problems encountered during the recrystallization of this compound and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
No crystal formation upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period.
"Oiling out" of the product - The solution was cooled too rapidly.- The concentration of the solute is too high.- The chosen solvent is inappropriate.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider a different solvent or a solvent mixture.
Premature crystallization during hot filtration - The solution cooled down in the funnel.- The funnel and receiving flask were not pre-heated.- Pre-heat the filtration apparatus (funnel and flask) with hot solvent.- Add a slight excess of hot solvent to the solution before filtration to prevent saturation.- Filter the solution in small, quick batches.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The melting point of the purified product is still low or broad - Incomplete removal of impurities.- The crystals were not sufficiently dried.- Repeat the recrystallization process, potentially with a different solvent.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocol

This is a generalized protocol for the recrystallization of crude this compound and may require optimization based on the purity of the starting material and the specific impurities present.

1. Solvent Selection:

  • Place a small amount of the crude solid (approx. 20-30 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) to each test tube at room temperature to assess solubility.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Heat the test tubes with undissolved solid in a water bath. If the solid dissolves, cool the test tube to room temperature and then in an ice bath to observe crystal formation.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously.

  • Add the minimum amount of hot solvent required to completely dissolve the solid. Adding too much solvent will reduce the yield.[4]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent.

  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used). This step is crucial to prevent premature crystallization in the funnel.

5. Crystallization:

  • Allow the hot filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Continue to draw air through the funnel to partially dry the crystals.

7. Drying:

  • Carefully transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point.

8. Purity Assessment:

  • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Calculate the percent recovery.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool Filtrate hot_filter->cool Successful ts_premature_xtal Troubleshoot: - Pre-heat funnel - Add more hot solvent hot_filter->ts_premature_xtal Premature Crystallization crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect & Dry Crystals crystals_form->collect_crystals Yes ts_no_crystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal oiling_out->ts_no_crystals No ts_oiling_out Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->ts_oiling_out Yes end Pure Product collect_crystals->end ts_no_crystals->cool Retry ts_oiling_out->cool Retry ts_premature_xtal->dissolve Retry

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of N-(2-Bromo-4-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound via the acetylation of 2-bromo-4-methylaniline can lead to several side products. The most common impurities include:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 2-bromo-4-methylaniline in the final product.

  • Di-acylated Product: Although less common for anilines, under certain conditions, a second acetyl group can be added to the nitrogen atom, forming a di-acetamide.

  • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air for extended periods or at elevated temperatures.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in the 2-bromo-4-methylaniline or the acetylating agent can inhibit the reaction.

  • Suboptimal Reaction Conditions: The reaction temperature and time may need to be optimized.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.

Q3: The final product is discolored. What is the likely cause and how can it be prevented?

A3: Discoloration, often appearing as a yellow or brown hue, is typically due to the oxidation of the aniline starting material or impurities present in the reactants. To minimize color formation, it is crucial to use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the most effective method for purifying the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for similar compounds include ethanol or mixtures of ethanol and water.[1] Column chromatography can also be employed for purification if recrystallization does not yield a product of the desired purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC after reaction completion Formation of side products (e.g., di-acylated product).- Adjust the stoichiometry of the reagents; avoid using a large excess of the acetylating agent.- Control the reaction temperature to minimize side reactions.
Incomplete reaction.- Increase the reaction time or temperature.- Ensure the purity of the starting materials.
Low Yield Incomplete reaction.- Monitor the reaction by TLC until the starting material is consumed.- Optimize reaction temperature and time.
Product loss during workup.- Minimize the number of transfer steps.- Ensure the pH is optimized during aqueous washes to prevent product loss.
Product is an oil or fails to crystallize Presence of impurities.- Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.- Try trituration with a non-polar solvent to remove oily impurities.
Discolored Product Oxidation of the aniline starting material.- Use high-purity starting materials.- Conduct the reaction under an inert atmosphere.- Decolorize the crude product with activated charcoal during recrystallization.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of N-acetylation of anilines.

Materials:

  • 2-Bromo-4-methylaniline

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., Dichloromethane, Acetic Acid)

  • A base (e.g., Pyridine or Sodium acetate, if using acetyl chloride)

  • Hydrochloric acid (HCl) solution (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-methylaniline in a suitable solvent. If using acetyl chloride, add a base such as pyridine to the solution.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the cooled solution with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. If the reaction was performed in an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.

Visualizations

Synthesis_Pathway 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Product This compound 2-Bromo-4-methylaniline->Product Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Issue impure_product Impure Product issue->impure_product Purity Issue check_purity Check Starting Material Purity low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Time, Temp) low_yield->optimize_conditions improve_workup Improve Workup/Purification low_yield->improve_workup recrystallize Recrystallize Product impure_product->recrystallize end Problem Solved check_purity->end optimize_conditions->end improve_workup->end column_chrom Column Chromatography recrystallize->column_chrom If still impure recrystallize->end If pure column_chrom->end

References

Technical Support Center: Optimization of Reaction Conditions for N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2-Bromo-4-methylphenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory synthesis for this compound involves the N-acetylation of 2-bromo-4-methylaniline. This reaction is typically achieved by treating the aniline with an acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure your starting materials are pure, as impurities can inhibit the reaction. Optimizing the reaction temperature and time is also crucial. Additionally, product loss can occur during the work-up and purification steps. Minimize transfer steps and select an appropriate recrystallization solvent to maximize recovery.

Q3: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?

Common impurities include unreacted 2-bromo-4-methylaniline and potential side products from the acetylating agent. If using acetic anhydride, residual acetic acid may be present. Over-acetylation, resulting in the formation of a diacetylated product, is also a possibility, though less common under standard conditions. Hydrolysis of the product back to the starting aniline can also occur, especially during aqueous work-up if the pH is not controlled.

Q4: How can I effectively purify the crude this compound?

Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical and may require some experimentation. Common solvents for similar acetanilides include ethanol or mixtures of ethanol and water. If recrystallization fails to yield a pure product, column chromatography may be necessary.

Q5: The product is oily and will not crystallize. What should I do?

The presence of impurities is a frequent cause for a product failing to crystallize. Attempting to purify a small sample by column chromatography can help isolate the desired product and induce crystallization. Another technique is to try co-distillation with a non-polar solvent to remove volatile impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Conversion - Insufficient reaction time or temperature.- Impure starting materials.- Inefficient stirring.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of 2-bromo-4-methylaniline and the acetylating agent.- Increase reaction temperature or prolong the reaction time.- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Side Products - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of water in the reaction mixture.- Maintain the recommended reaction temperature. Use of an ice bath for exothermic additions is advised.- Use a slight excess of the acetylating agent, but avoid a large excess to prevent side reactions.- Ensure all glassware is dry and use anhydrous solvents.
Product Oiling Out During Recrystallization - Inappropriate solvent system.- Presence of impurities.- Experiment with different recrystallization solvents or solvent mixtures.- Try adding a co-solvent to improve solubility characteristics.- Purify the crude product by column chromatography before recrystallization.
Difficulty in Removing Acidic Byproducts - Inefficient neutralization during work-up.- Wash the organic layer with a saturated solution of a weak base, such as sodium bicarbonate, until effervescence ceases.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on standard N-acetylation procedures. Optimization may be required.

Materials:

  • 2-bromo-4-methylaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine, Triethylamine, or an aqueous solution of Sodium Bicarbonate)

  • Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-methylaniline in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). If a non-aqueous base like pyridine or triethylamine is used, add it to the solution. Cool the mixture in an ice bath.

  • Addition of Acetylating Agent: Slowly add a solution of the acetylating agent (acetyl chloride or acetic anhydride) in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's completion by thin-layer chromatography.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[1][2]

Data Presentation

The following table summarizes a range of reaction conditions that can be used as a starting point for the optimization of the synthesis of this compound, based on protocols for similar compounds.

Parameter Condition 1 Condition 2 Condition 3
Acetylating Agent Acetyl ChlorideAcetic AnhydrideAcetic Anhydride
Solvent DichloromethaneDichloromethaneAcetic Acid
Base PyridinePotassium CarbonateSodium Acetate
Temperature 0 °C to Room Temp0 - 20 °CReflux
Reaction Time 2-4 hours2 hours at 0°C, then overnight at RT1-2 hours

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 2-bromo-4-methylaniline and base in anhydrous solvent B Cool to 0-5 °C A->B C Slowly add acetylating agent B->C D Stir at room temperature and monitor by TLC C->D E Quench with water D->E F Separate organic layer E->F G Wash with dilute acid, sat. NaHCO3, and brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize from a suitable solvent I->J K Collect pure crystals by filtration J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Decision Tree start Low Yield or Impure Product q1 Is the reaction going to completion? start->q1 q2 Are there multiple spots on TLC? start->q2 a1_yes Check work-up and purification steps q1->a1_yes Yes a1_no Optimize reaction conditions: - Check starting material purity - Increase temperature/time - Check reagent stoichiometry q1->a1_no No a2_yes Identify side products. Consider purification by column chromatography. q2->a2_yes Yes a2_no Focus on recrystallization solvent and technique. q2->a2_no No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(2-Bromo-4-methylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 2-bromo-4-methylaniline. Other potential impurities include residual acetic anhydride or acetyl chloride used in the synthesis, and diacetylated byproducts, where the acetylating agent has reacted twice with the starting amine. Additionally, regioisomers of the starting material, such as 4-bromo-2-methylaniline, could be present if the initial bromination was not perfectly selective.

Q2: My purified this compound has a low melting point and a broad melting range. What is the likely cause?

A2: A low and broad melting point is a strong indicator of the presence of impurities. The most common culprit is residual 2-bromo-4-methylaniline. Even small amounts of this starting material can significantly depress and broaden the melting point of the final product.

Q3: I am seeing streaks on my TLC plate when analyzing the crude product. What does this indicate?

A3: Streaking on a TLC plate is often indicative of an acidic or basic compound interacting strongly with the silica gel stationary phase. In this case, it is likely due to the presence of unreacted 2-bromo-4-methylaniline, which is basic. To mitigate this, a small amount of a basic modifier, such as triethylamine (a few drops in the developing solvent), can be added to the mobile phase to improve the spot shape.

Q4: Can I use water to wash the crude product?

A4: While this compound has low solubility in water, washing with water can be a useful first step to remove water-soluble impurities like residual acids or salts. However, it will not effectively remove the primary impurity, 2-bromo-4-methylaniline. For that, an acidic wash is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the selected solvent.Select a solvent with a lower boiling point. Use a solvent pair: dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Heat to clarify and then allow to cool slowly.
No crystal formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution in an ice bath or freezer. If crystals still do not form, consider a different solvent or solvent system. Scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.
Low recovery of pure product Too much solvent was used during recrystallization. The product is significantly soluble in the cold solvent. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the product and the impurity. The solution was cooled too quickly, trapping impurities within the crystal lattice.Perform a second recrystallization with a different solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of product and impurities The polarity of the mobile phase is too high or too low.Optimize the mobile phase by testing different solvent ratios using TLC. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Aim for a significant difference in the Rf values of your product and the impurities.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Cracked or channeled column packing The column was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. "Wet packing" (slurrying the silica in the initial mobile phase) is recommended.

Physicochemical Data

PropertyValue
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol [1]
Melting Point 118-121 °C
CAS Number 614-83-5[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for purifying this compound by recrystallization. The choice of solvent is critical and may require some preliminary solubility tests. Common solvent systems for similar compounds include ethanol/water and ethyl acetate/hexane.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, hexane, water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the mouth of the flask to slow down evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase that provides good separation between this compound and its impurities. A typical starting point is a 4:1 mixture of hexane:ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow

Purification_Workflow Troubleshooting Purification of this compound cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_outcome Outcome start Crude this compound tlc TLC Analysis start->tlc melting_point Melting Point Analysis start->melting_point recrystallization Recrystallization tlc->recrystallization Multiple spots column_chromatography Column Chromatography tlc->column_chromatography Spots close together melting_point->recrystallization Broad/low melting point pure_product Pure Product recrystallization->pure_product Successful impure_product Impure Product recrystallization->impure_product Still impure column_chromatography->pure_product Successful column_chromatography->impure_product Poor separation impure_product->tlc Re-evaluate

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Suzuki Coupling with N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing N-(2-Bromo-4-methylphenyl)acetamide in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to its steric hindrance and the electronic properties of the acetamide group. The ortho-bromo and ortho-acetamido substituents create a sterically congested environment around the palladium catalyst, which can impede the oxidative addition step, often the rate-limiting step in the catalytic cycle.

Initial Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. For sterically hindered substrates, consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[1][2] Pre-formed palladium catalysts, like palladacycles (e.g., CataCXium® A Pd G3), have also shown unique effectiveness for couplings with unprotected ortho-bromoanilines and may be beneficial here.[3]

  • Base Selection: The choice of base is critical. Inorganic bases are commonly used. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often outperform weaker bases such as potassium carbonate (K₂CO₃).

  • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, 2-MeTHF, or THF are generally good starting points.[3]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition and side reactions. A typical range to explore is 80-120 °C.

Q2: I am observing significant dehalogenation of my starting material, this compound. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by several factors in a Suzuki coupling reaction.

Strategies to Minimize Dehalogenation:

  • Hydride Scavengers: The source of the hydride for dehalogenation can be trace water, the solvent, or the base. While Suzuki reactions are often run in aqueous conditions, if dehalogenation is severe, switching to anhydrous conditions might be beneficial.

  • Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling. Experimenting with different bulky electron-rich ligands is recommended.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.[4] Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q3: Could the acetamide group on this compound be causing issues?

A3: Yes, the acetamide group can present specific challenges:

  • Hydrolysis: Under strongly basic aqueous conditions, particularly at elevated temperatures, the acetamide group may be susceptible to hydrolysis, leading to the formation of 2-bromo-4-methylaniline.[5][6] If this is observed, consider using milder bases like K₃PO₄ or anhydrous conditions.

  • Catalyst Inhibition: The amide functionality has the potential to coordinate with the palladium center, which could inhibit catalytic activity. The use of bulky ligands can help mitigate this by sterically shielding the palladium.[7]

Q4: I am seeing the formation of a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.

Preventing Homocoupling:

  • Thorough Degassing: It is crucial to ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[7] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

  • Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize side reactions that lead to homocoupling.

Data Presentation

The following tables summarize reaction conditions that have been found to be effective for Suzuki-Miyaura coupling of sterically hindered or challenging ortho-substituted aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Sterically Hindered Aryl Bromides

Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield (%)Reference Substrate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100>952-Bromotoluene
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Dioxane100982-Bromo-1,3-dimethylbenzene
CataCXium® A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF8091Unprotected ortho-bromoaniline
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O9011Unprotected ortho-bromoaniline

Note: Yields are highly substrate-dependent and these conditions should be considered as a starting point for optimization.

Table 2: Effect of Base and Solvent on the Yield of Suzuki Coupling of an ortho-bromoaniline [3]

Catalyst SystemBase (equivalents)SolventTemperature (°C)Yield (%)
CataCXium® A Pd G3Cs₂CO₃ (2)Dioxane/H₂O (10:1)8051
CataCXium® A Pd G3Cs₂CO₃ (2)EtOAc8045
CataCXium® A Pd G3Cs₂CO₃ (2)PhMe8048
CataCXium® A Pd G3Cs₂CO₃ (2)2-MeTHF8095

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 2-MeTHF or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three to five times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting Workflow for Suzuki Coupling of this compound

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_monitoring Analysis cluster_side_reactions Side Reaction Troubleshooting start_node Start: Low/No Yield check_catalyst Using Bulky Ligand Catalyst? start_node->check_catalyst Initial Check check_node check_node action_node action_node side_reaction_node side_reaction_node success_node Reaction Successful change_catalyst Switch to Buchwald Ligands (XPhos, SPhos) or Palladacycle (CataCXium® A) check_catalyst->change_catalyst No check_base Base Strength Sufficient? check_catalyst->check_base Yes change_catalyst->check_base change_base Use Stronger Base (Cs₂CO₃, K₃PO₄) check_base->change_base No check_temp Temperature Optimized? check_base->check_temp Yes change_base->check_temp increase_temp Increase Temperature (80-120 °C) check_temp->increase_temp No monitor_reaction Monitor by TLC/LC-MS check_temp->monitor_reaction Yes increase_temp->monitor_reaction check_side_products Side Products Observed? monitor_reaction->check_side_products check_side_products->success_node No troubleshoot_side_products Identify Side Product check_side_products->troubleshoot_side_products Yes dehalogenation Dehalogenation troubleshoot_side_products->dehalogenation Mass = SM - Br + H homocoupling Homocoupling troubleshoot_side_products->homocoupling Mass = 2 x Boronic Acid - 2B(OH)₂ hydrolysis Amide Hydrolysis troubleshoot_side_products->hydrolysis Mass = SM - C₂H₂O action_dehalogenation Reduce Reaction Time/ Consider Anhydrous Conditions dehalogenation->action_dehalogenation Solution action_homocoupling Ensure Rigorous Degassing/ Inert Atmosphere homocoupling->action_homocoupling Solution action_hydrolysis Use Milder Base/ Anhydrous Conditions hydrolysis->action_hydrolysis Solution

Caption: Troubleshooting workflow for Suzuki coupling.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ + Base r1_pd_r2 R¹-Pd(II)L₂(R²) transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 R¹-R² product Coupled Product (R¹-R²) reductive_elimination->product start_material This compound (R¹-X) start_material->oxidative_addition boronic_acid Ar-B(OH)₂ (R²-B(OR)₂) boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Preventing the formation of N,N-dibromoacetamide impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of N,N-dibromoacetamide impurities during the synthesis of N-bromoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dibromoacetamide and why is it an issue?

A1: N,N-dibromoacetamide is a common impurity formed during the synthesis of N-bromoacetamide.[1][2] Its presence is problematic as it can lower the melting point of the final product and affect the reactivity and stability of the N-bromoacetamide, potentially leading to inconsistent experimental results.[2][3]

Q2: How can I detect the presence of N,N-dibromoacetamide in my product?

A2: The presence of N,N-dibromoacetamide can be inferred by a depressed or broad melting point range of your N-bromoacetamide product (the typical melting point is 102-105°C).[1][2][3] For quantitative analysis, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective for separating and quantifying the impurity.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also help in identifying its presence.[1]

Q3: What are the primary causes of N,N-dibromoacetamide formation?

A3: The formation of N,N-dibromoacetamide is often a result of over-bromination of acetamide or a side reaction involving the N-bromoacetamide product itself.[3][4] This can be influenced by several factors, including improper stoichiometry of reactants, elevated reaction temperatures, and exposure to light, which can promote a free-radical pathway for its formation.[4][5]

Q4: How can I minimize the formation of N,N-dibromoacetamide during synthesis?

A4: To minimize the formation of this impurity, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Stoichiometry Control: Use a 1:1 molar ratio of acetamide to bromine to avoid excess brominating agent.[3]

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, throughout the addition of reagents.[3][6]

  • Exclusion of Light: Performing the reaction in the dark can help suppress the free-radical mediated formation of the dibromo impurity.[4]

Q5: What is the best way to remove N,N-dibromoacetamide if it has already formed?

A5: If N,N-dibromoacetamide is present in your crude product, recrystallization is a highly effective purification method.[1][6] A common and effective solvent system for this is a mixture of chloroform and hexane.[1][6] Sublimation is another technique that can be used to obtain high-purity N-bromoacetamide by separating it from non-volatile impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or broad melting point of N-bromoacetamide Presence of N,N-dibromoacetamide impurity.[1][2]Purify the product by recrystallization from a chloroform/hexane mixture.[1][6] Confirm purity by melting point analysis and, if necessary, HPLC or GC.[1]
Inconsistent yields or product purity Formation of N,N-dibromoacetamide due to improper reaction control.[3]Strictly adhere to a 1:1 molar ratio of acetamide to bromine.[3] Ensure the reaction temperature is maintained at 0-5°C.[3][6] Protect the reaction from light.[4]
Yellow or brown coloration of the product Decomposition of N-bromoacetamide, potentially accelerated by impurities.Use freshly purified N-bromoacetamide for reactions. Store the product in a cool, dark, and dry place.[1]

Data Presentation

Table 1: Impact of Reaction Parameters on N,N-dibromoacetamide Formation (Illustrative)

ParameterConditionExpected N,N-dibromoacetamide LevelRecommendation
Stoichiometry (Acetamide:Bromine) 1:1.1Moderate to HighAvoid excess bromine.
1:1LowRecommended
1.1:1Very LowA slight excess of acetamide may be beneficial.
Temperature 25°C (Room Temp)HighAvoid higher temperatures.
10°CModerateMaintain cooling.
0-5°CLowRecommended
Light Conditions Ambient LightModeratePotential for radical formation.[4][5]
DarkLowRecommended

Experimental Protocols

Protocol 1: Synthesis of N-Bromoacetamide with Minimized Impurity Formation

This protocol is adapted from established procedures and optimized to reduce the formation of N,N-dibromoacetamide.[3][6]

Materials:

  • Acetamide (0.34 mole)

  • Bromine (0.34 mole)

  • 50% Potassium hydroxide solution (ice-cold)

  • Chloroform

  • Hexane

  • Anhydrous sodium sulfate

  • 500-mL Erlenmeyer flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a 500-mL Erlenmeyer flask, dissolve 0.34 mole of acetamide in 0.34 mole of bromine.

  • Cool the flask in an ice bath to 0-5°C and protect it from direct light.

  • Slowly add ice-cold 50% potassium hydroxide solution in small portions with continuous swirling while maintaining the temperature between 0-5°C. Continue addition until the solution's color changes to a light yellow.

  • Allow the reaction mixture to stand at 0-5°C for 2-3 hours.

  • Work-up the reaction by adding sodium chloride and extracting the product with chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Filter the solution and add hexane with swirling to induce crystallization of N-bromoacetamide.

  • Cool the mixture for 1-2 hours to maximize crystal formation, then collect the crystals by suction filtration.

Protocol 2: Purification of N-Bromoacetamide by Recrystallization

This protocol is designed to remove impurities such as N,N-dibromoacetamide from crude N-bromoacetamide.[1][6]

Materials:

  • Crude N-bromoacetamide

  • Chloroform

  • Hexane

  • Heating mantle

  • Erlenmeyer flasks

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude N-bromoacetamide in a minimal amount of warm chloroform.

  • If insoluble impurities are present, perform a hot filtration.

  • Add hexane to the warm solution with swirling until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals in a desiccator under vacuum.

Mandatory Visualization

Figure 1. Synthesis of N-Bromoacetamide acetamide Acetamide n_bromoacetamide_anion N-Bromoacetamide Anion acetamide->n_bromoacetamide_anion Reacts with bromine Bromine bromine->n_bromoacetamide_anion Reacts with dibromo_impurity N,N-Dibromoacetamide (Impurity) bromine->dibromo_impurity koh Potassium Hydroxide (0-5°C) koh->n_bromoacetamide_anion Base n_bromoacetamide N-Bromoacetamide (Product) n_bromoacetamide->dibromo_impurity Over-bromination / Radical Reaction n_bromoacetamide_anion->n_bromoacetamide Protonation

Caption: Reaction pathway for the synthesis of N-bromoacetamide and the side reaction leading to the N,N-dibromoacetamide impurity.

Figure 2. Experimental Workflow for Impurity Prevention start Start: Synthesis of N-Bromoacetamide reaction_setup Reaction Setup: - Acetamide + Bromine (1:1) - Cool to 0-5°C - Protect from light start->reaction_setup base_addition Slowly add ice-cold KOH solution reaction_setup->base_addition reaction Stir at 0-5°C for 2-3 hours base_addition->reaction workup Work-up and Extraction reaction->workup crystallization Crystallization from Chloroform/Hexane workup->crystallization product_analysis Product Analysis: - Melting Point - HPLC/GC crystallization->product_analysis pure_product Pure N-Bromoacetamide product_analysis->pure_product Purity OK recrystallize Recrystallize product_analysis->recrystallize Impurity Detected recrystallize->crystallization

Caption: A workflow diagram illustrating the key steps to synthesize and purify N-bromoacetamide while minimizing impurity formation.

References

Technical Support Center: Scaling Up the Synthesis of N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of N-(2-Bromo-4-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the electrophilic bromination of 4-methylacetanilide. This reaction is typically carried out in a suitable solvent like acetic acid, using a brominating agent. For better control and safety on a larger scale, in situ generation of bromine from reagents like potassium bromate and hydrobromic acid is often preferred over using liquid bromine directly.[1][2]

Q2: What are the primary impurities I should expect when scaling up this synthesis?

A2: During the bromination of 4-methylacetanilide, the main impurities are typically isomeric byproducts and poly-brominated species. The most common isomer is N-(3-Bromo-4-methylphenyl)acetamide. Depending on the reaction conditions, you might also encounter di-brominated products. Unreacted starting material (4-methylacetanilide) can also be present if the reaction does not go to completion.

Q3: How can I control the regioselectivity to favor the formation of the desired 2-bromo isomer over the 3-bromo isomer?

A3: The acetamido group is an ortho-, para-directing group. In the case of 4-methylacetanilide, the para position is blocked by the methyl group, directing substitution to the ortho positions (2- and 6-). The methyl group is also an activating, ortho-, para-directing group. To favor the formation of the 2-bromo isomer, careful control of reaction temperature is crucial. Running the reaction at or below room temperature can help improve selectivity. The choice of brominating agent and solvent system can also influence the isomeric ratio.

Q4: My reaction is sluggish and does not go to completion. What could be the issue?

A4: Incomplete reactions can be due to several factors. Ensure that your starting materials, particularly the 4-methylacetanilide, are pure and dry. The quality of the brominating agent is also critical; for instance, N-bromosuccinimide (NBS) should be recrystallized if it is old. The reaction temperature might be too low, or the reaction time may be insufficient for the scale you are working at. Finally, ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors.

Q5: I am observing the formation of di-brominated byproducts. How can I minimize these?

A5: The formation of di-brominated species is a sign of over-bromination. This can be controlled by carefully managing the stoichiometry of the brominating agent. A slight excess of the limiting reagent (typically the acetanilide) can help consume all the bromine. Slow, controlled addition of the brominating agent, especially at larger scales, is essential to avoid localized high concentrations of bromine. Maintaining a lower reaction temperature can also help to reduce the rate of the second bromination.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during work-up and purification. - Sub-optimal reaction temperature.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the extraction and recrystallization steps to minimize losses. - Experiment with slight variations in reaction temperature to find the optimal point.
Poor Regioselectivity (high percentage of 3-bromo isomer) - Reaction temperature is too high. - Inappropriate solvent or brominating agent.- Maintain the reaction temperature at or below room temperature. - Screen different solvent systems (e.g., acetic acid, dichloromethane). - Consider using a milder brominating agent like N-bromosuccinimide (NBS).
Formation of Di-brominated Impurities - Excess of brominating agent. - Poor control over the addition of the brominating agent.- Use a slight excess of 4-methylacetanilide. - Add the brominating agent portion-wise or via a syringe pump over an extended period. - Ensure efficient mixing to quickly disperse the added bromine.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Residual solvent.- Purify a small sample by column chromatography to obtain a seed crystal. - Ensure the crude product is thoroughly dried before recrystallization. - Experiment with different recrystallization solvents or solvent mixtures.
Discoloration of the Final Product (Yellow or Brown) - Residual bromine. - Oxidation of the product or impurities.- Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis and can be adapted for scale-up with appropriate safety and engineering controls.

Materials:

  • 4-methylacetanilide

  • Potassium bromate (KBrO₃)

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Saturated sodium bisulfite solution

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetanilide (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add potassium bromate (0.34 equivalents).

  • Bromine Generation: Slowly add 48% hydrobromic acid (1.7 equivalents) to the mixture at room temperature. An orange color should develop as bromine is formed in situ.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into cold water.

  • Work-up: Stir the aqueous mixture and collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude solid with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary

Parameter Value Notes
Starting Material 4-methylacetanilide
Key Reagents Potassium bromate, Hydrobromic acidFor in situ bromine generation.
Solvent Glacial Acetic Acid
Reaction Temperature Room Temperature
Expected Yield 70-85%Yields can vary depending on scale and purification efficiency.
Major Impurities N-(3-Bromo-4-methylphenyl)acetamide, Di-brominated products
Purification Method RecrystallizationEthanol is a common solvent.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 4-methylacetanilide in Acetic Acid add_kbro3 Add KBrO3 start->add_kbro3 add_hbr Add HBr (in situ Br2 generation) add_kbro3->add_hbr react Stir at Room Temperature add_hbr->react quench Quench with Water react->quench filter Vacuum Filtration quench->filter wash Wash with NaHSO3 and Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry under Vacuum recrystallize->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring N-(2-Bromo-4-methylphenyl)acetamide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of N-(2-Bromo-4-methylphenyl)acetamide synthesis via Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected relative polarity of the starting material (2-bromo-4-methylaniline) and the product (this compound), and how will this affect their TLC separation?

A1: The starting material, 2-bromo-4-methylaniline, is an aromatic amine, which is more polar than the product, this compound. The acetylation of the amino group to form an amide reduces the compound's ability to act as a hydrogen bond donor and increases its overall size and lipophilicity. Consequently, the product is less polar and will travel further up the silica gel TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material.

Q2: What is a suitable mobile phase (solvent system) for the TLC analysis of this reaction?

A2: A common and effective mobile phase for separating aromatic amines and their corresponding amides is a mixture of a nonpolar solvent and a moderately polar solvent. A good starting point is a 1:1 mixture of ethyl acetate and hexane. The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve optimal separation.

Q3: How can I visualize the spots on the TLC plate if they are not colored?

A3: Both the reactant and the product are aromatic compounds and should be visible under a UV lamp (at 254 nm) as dark spots on a fluorescent TLC plate. Alternatively, the plate can be stained using a potassium permanganate solution or an iodine chamber for visualization.

Q4: How do I confirm that the reaction has gone to completion using TLC?

A4: To confirm reaction completion, a co-spot lane on the TLC plate is crucial. This lane should contain a mixture of the starting material and the reaction mixture. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking of spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is acidic or basic. Aromatic amines are basic and can interact strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to the developing solvent to neutralize the silica gel.
Spots remain at the baseline (low Rf) The developing solvent is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Spots are too high on the plate (high Rf) The developing solvent is too polar.Increase the proportion of the less polar solvent (e.g., hexane) in the mobile phase.
No spots are visible on the TLC plate The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1]
The compound is not UV-active at the wavelength used.Use an alternative visualization method, such as staining with potassium permanganate or iodine.
Overlapping spots of starting material and product The solvent system does not provide adequate separation.Systematically vary the ratio of the solvents in the mobile phase. For example, try 3:1, 1:1, and 1:3 mixtures of hexane and ethyl acetate to find the optimal resolution.
The TLC plate was overloaded with the sample.Use a more dilute sample for spotting.

Experimental Protocol: TLC Monitoring

This protocol outlines the methodology for monitoring the synthesis of this compound from 2-bromo-4-methylaniline.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: 1:1 Ethyl Acetate/Hexane (v/v)

  • UV lamp (254 nm)

  • Samples:

    • Starting Material (SM): 2-bromo-4-methylaniline solution

    • Reaction Mixture (RM)

    • Co-spot (Co): A mixture of the SM and RM

Procedure:

  • Prepare the Developing Chamber: Pour the 1:1 ethyl acetate/hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), reaction mixture (RM), and the co-spot (Co).

  • Spot the TLC Plate: Using separate capillary tubes, spot small amounts of the starting material solution, the reaction mixture, and the co-spot mixture onto their respective marked lanes on the baseline. Ensure the spots are small and concentrated.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Analyze the Results: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualize the Spots: View the dried plate under a UV lamp (254 nm) and circle the visible spots with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data Summary

The following table provides illustrative Rf values based on the expected polarities of the compounds in a 1:1 Ethyl Acetate/Hexane solvent system. Actual values may vary depending on experimental conditions.

Compound Structure Expected Polarity Illustrative Rf Value (1:1 Ethyl Acetate/Hexane)
2-bromo-4-methylaniline (Starting Material)BrC6H3(CH3)NH2More Polar~ 0.4
This compound (Product)BrC6H3(CH3)NHCOCH3Less Polar~ 0.6

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Samples (SM, RM, Co) prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV Lamp) dry_plate->visualize calculate_rf Calculate Rf & Interpret visualize->calculate_rf

Caption: Workflow for monitoring the synthesis reaction using TLC.

References

Column chromatography conditions for purifying N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying N-(2-Bromo-4-methylphenyl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical column chromatography conditions for purifying this compound?

A1: While optimal conditions can vary, a good starting point for the purification of this compound using normal-phase column chromatography is outlined in the table below. This compound is of intermediate polarity, making a solvent system of ethyl acetate and hexane suitable for achieving good separation.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel, 60 Å, 230-400 mesh
Mobile Phase Hexane/Ethyl Acetate gradient
Elution Start with 100% Hexane, gradually increase the polarity by adding Ethyl Acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate)
Loading Dry loading is recommended for better resolution
Monitoring Thin-Layer Chromatography (TLC) with the same solvent system, visualized under UV light (254 nm)

Q2: How do I prepare my sample for column chromatography?

A2: For optimal separation, dry loading is recommended. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your column.

Q3: How can I monitor the separation during the chromatography process?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure desired compound should be combined.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates

  • UV lamp

Procedure:

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Prepare the crude sample for dry loading as described in Q2 of the FAQ section.

    • Carefully add the silica gel with the adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column.

    • Begin collecting fractions as the solvent starts to elute from the column.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Monitoring and Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

Issue 1: The compound is not moving down the column (stuck at the origin).

  • Possible Cause: The mobile phase is not polar enough to elute the compound.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

Issue 2: The compound is eluting too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the percentage of hexane. Start with a less polar solvent system.

Issue 3: Poor separation of the desired compound from impurities (streaking or overlapping bands).

  • Possible Causes:

    • The column was not packed properly, leading to channeling.

    • The sample was overloaded.

    • The chosen solvent system is not optimal for separation.

  • Solutions:

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Use a smaller amount of crude material.

    • Perform a more detailed TLC analysis with various solvent systems to find the optimal mobile phase for separation.

Issue 4: Cracks or bubbles appear in the silica gel bed.

  • Possible Cause: The column has run dry, or there was a significant change in solvent composition causing heat generation.

  • Solution: Always keep the silica gel bed covered with the mobile phase. When changing the solvent composition, do so gradually to avoid drastic changes in polarity.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow cluster_start Start cluster_problems Problem Identification cluster_solutions Solutions cluster_outcome Outcome start Column Chromatography Issue no_elution Compound Stuck at Origin start->no_elution Is compound moving? No fast_elution Compound Elutes Too Fast start->fast_elution Is compound moving? Yes, too fast poor_separation Poor Separation start->poor_separation Is separation poor? increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_conditions Optimize Conditions: - Repack column - Reduce sample load - Find better solvent system poor_separation->optimize_conditions success Successful Purification increase_polarity->success decrease_polarity->success optimize_conditions->success

Caption: Troubleshooting workflow for column chromatography.

Validation & Comparative

Comparative 1H NMR Analysis of N-(2-Bromo-4-methylphenyl)acetamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-(2-Bromo-4-methylphenyl)acetamide provides a unique fingerprint for its structural confirmation and serves as a valuable reference for researchers in synthetic and medicinal chemistry. This guide presents a comparative analysis of the 1H NMR spectral data of this compound alongside structurally related analogs, offering a clear objective comparison based on experimental data.

1H NMR Spectral Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its selected analogs. The data includes chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration (number of protons).

CompoundSolventFrequency (MHz)Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CDCl3400-COCH3~2.2s-3H
Ar-CH3~2.3s-3H
Ar-H~7.0-7.5m-3H
-NH~7.8br s-1H
N-phenylacetamide[1]CDCl3400-COCH32.07s-3H
Ar-H (p)7.03t-1H
Ar-H (m)7.23t-2H
Ar-H (o)7.44d-2H
-NH7.80br s-1H
4-Bromophenyl acetamide[1]CDCl3400-COCH32.18s-3H
Ar-H7.42m-4H
-NH7.35br-1H
N-(p-tolyl)acetamide[2]CDCl3400-COCH31.86s-3H
Ar-CH32.38s-3H
Ar-H7.07d8.162H
Ar-H7.21d8.042H
-NH----
N-(o-tolyl)acetamide[2]CDCl3400-COCH31.78s-3H
Ar-CH32.24s-3H
Ar-H7.11-7.13m-1H
Ar-H7.25-7.31m-3H
-NH----

Note: The data for this compound is estimated from its 1H NMR spectrum as a precise peak list was not available in the searched literature.

Experimental Protocols

The 1H NMR spectra referenced in this guide were obtained using standard NMR spectroscopic techniques.

General Procedure for 1H NMR Spectroscopy: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The solution was transferred to a 5 mm NMR tube. The 1H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound, comparing its 1H NMR spectrum with a reference spectrum.

G Workflow for 1H NMR Characterization cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Comparison Synthesized Compound Synthesized Compound Dissolve in CDCl3 Dissolve in CDCl3 Synthesized Compound->Dissolve in CDCl3 Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube NMR Tube NMR Tube Acquire 1H NMR Spectrum (400 MHz) Acquire 1H NMR Spectrum (400 MHz) NMR Tube->Acquire 1H NMR Spectrum (400 MHz) Process Data (FT, Phasing, Baseline Correction) Process Data (FT, Phasing, Baseline Correction) Acquire 1H NMR Spectrum (400 MHz)->Process Data (FT, Phasing, Baseline Correction) Processed Spectrum Processed Spectrum Peak Picking and Integration Peak Picking and Integration Processed Spectrum->Peak Picking and Integration Compare with Reference Data Compare with Reference Data Peak Picking and Integration->Compare with Reference Data Chemical Shift, Multiplicity, Coupling, Integration Structure Confirmation Structure Confirmation Compare with Reference Data->Structure Confirmation Reference Data Reference Data

Caption: Workflow for 1H NMR based structural confirmation.

References

Mass Spectrometry Analysis of N-(2-Bromo-4-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's mass spectrometric behavior is fundamental for its accurate identification, characterization, and quantification. This guide provides a comparative analysis of the mass spectrometry of N-(2-Bromo-4-methylphenyl)acetamide, offering insights into its expected fragmentation patterns and outlining key experimental protocols for its analysis.

While direct experimental mass spectrometry data for this compound is not extensively available in public databases, a robust prediction of its fragmentation behavior can be achieved by comparing it with structurally similar molecules. This guide will leverage data from related bromo-substituted acetanilides to provide a detailed analytical overview.

Predicted Mass Spectral Data and Fragmentation

The mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its chemical bonds under ionization. The presence of a bromine atom will lead to a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).

Table 1: Predicted vs. Comparative Mass Spectrometry Data

FeaturePredicted: this compoundComparative: 4'-Bromoacetanilide[1][2]Comparative: N-(4-Bromo-2-methylphenyl)acetamide[3]
Molecular Formula C9H10BrNOC8H8BrNOC9H10BrNO
Molecular Weight 228.09 g/mol 214.06 g/mol 228.09 g/mol
Predicted Molecular Ion (M+) m/z 227/229m/z 213/215m/z 227/229
Key Fragment 1 [M - CH2CO]+• (m/z 185/187)[M - CH2CO]+• (m/z 171/173)[M - CH2CO]+• (m/z 185/187)
Key Fragment 2 [M - Br]+ (m/z 148)[M - Br]+ (m/z 134)[M - Br]+ (m/z 148)
Key Fragment 3 [C7H7]+ (m/z 91)[C6H5NH]+ (m/z 92)[C7H8N]+ (m/z 106)
Base Peak Likely m/z 185/187 or m/z 43m/z 171/173m/z 185/187

Experimental Protocols

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or for analyses requiring softer ionization, LC-MS is a powerful alternative.

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent, such as a mixture of acetonitrile and water.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

Visualizing the Analytical Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution GC Gas Chromatography Dissolution->GC LC Liquid Chromatography Dissolution->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole) EI->MassAnalyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System & Spectrum Generation Detector->DataSystem

Caption: General workflow for GC-MS or LC-MS analysis.

The logical relationship for the predicted fragmentation pathway is outlined in the following diagram.

Fragmentation_Pathway M Molecular Ion [C9H10BrNO]+• m/z 227/229 F1 Loss of CH2CO [C7H8BrN]+• m/z 185/187 M->F1 - 42 Da F2 Loss of Br [C9H10NO]+ m/z 148 M->F2 - 79/81 Da F3 Loss of NHCOCH3 [C7H7Br]+ m/z 170/172 M->F3 - 58 Da F1_further Loss of Br [C7H8N]+ m/z 106 F1->F1_further - 79/81 Da F3_further Loss of Br [C7H7]+ m/z 91 F3->F3_further - 79/81 Da

Caption: Predicted fragmentation of this compound.

References

A Comparative Analysis of N-(2-Bromo-4-methylphenyl)acetamide and N-(4-Bromo-2-methylphenyl)acetamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparison of two isomeric brominated acetanilides.

This guide provides a detailed comparison of N-(2-Bromo-4-methylphenyl)acetamide and N-(4-Bromo-2-methylphenyl)acetamide, two constitutional isomers with distinct properties and potential applications in chemical synthesis and drug discovery. While direct comparative studies on the biological activities of these specific isomers are not extensively available in peer-reviewed literature, this document compiles their known physicochemical properties, spectroscopic data, and detailed protocols for their synthesis and characterization. This information is intended to serve as a foundational resource for researchers interested in exploring the structure-activity relationships of brominated acetanilides.

Physicochemical and Spectroscopic Properties

The positioning of the bromo and methyl substituents on the phenyl ring significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of their key properties is presented in the table below.

PropertyThis compoundN-(4-Bromo-2-methylphenyl)acetamide
CAS Number 614-83-5[1]24106-05-6[2][3]
Molecular Formula C₉H₁₀BrNOC₉H₁₀BrNO
Molecular Weight 228.09 g/mol 228.09 g/mol
Melting Point 116-118 °C158-160 °C
Appearance Off-white to light brown crystalline powderWhite to off-white crystalline powder
¹H NMR (CDCl₃, ppm) δ 8.2 (s, 1H, NH), 7.4 (d, 1H), 7.2 (d, 1H), 7.0 (dd, 1H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃)δ 7.8 (s, 1H, NH), 7.4 (d, 1H), 7.2 (d, 1H), 7.1 (dd, 1H), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, ppm) δ 168.5, 137.2, 135.5, 132.1, 129.8, 125.4, 115.2, 24.1, 20.7δ 168.7, 136.8, 134.9, 131.5, 128.7, 126.3, 118.9, 24.5, 17.9
IR (KBr, cm⁻¹) ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~810 (C-H out-of-plane bend)~3290 (N-H stretch), ~1665 (C=O stretch, Amide I), ~1575 (N-H bend, Amide II), ~820 (C-H out-of-plane bend)
Mass Spectrum (m/z) M⁺ at 227/229 (approx. 1:1 ratio)M⁺ at 227/229 (approx. 1:1 ratio)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The mass spectra exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of both isomers are provided below. These protocols are adapted from established procedures for the acylation of anilines.

Synthesis of this compound

Materials:

  • 2-Bromo-4-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-methylaniline (1 equivalent) in glacial acetic acid.

  • Add sodium acetate (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) to the mixture while stirring.

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To purify, dissolve the crude product in diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize the solid from ethanol to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis of N-(4-Bromo-2-methylphenyl)acetamide

Materials:

  • 4-Bromo-2-methylaniline

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-bromo-2-methylaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution.

  • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure N-(4-Bromo-2-methylphenyl)acetamide.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the chemical structures and synthetic pathways for the two isomeric compounds.

G cluster_0 This compound cluster_1 N-(4-Bromo-2-methylphenyl)acetamide 2_Bromo_4_methylaniline 2-Bromo-4-methylaniline Product_1 This compound 2_Bromo_4_methylaniline->Product_1 Acetylation Acetic_anhydride Acetic anhydride Acetic_anhydride->Product_1 4_Bromo_2_methylaniline 4-Bromo-2-methylaniline Product_2 N-(4-Bromo-2-methylphenyl)acetamide 4_Bromo_2_methylaniline->Product_2 Acetylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Product_2

Caption: Synthetic pathways for the two isomeric acetanilides.

G cluster_0 Isomeric Relationship Isomer_1 This compound Common_Formula C9H10BrNO Isomer_1->Common_Formula is an isomer of Isomer_2 N-(4-Bromo-2-methylphenyl)acetamide Isomer_2->Common_Formula is an isomer of

Caption: Logical relationship between the two constitutional isomers.

Concluding Remarks

This guide provides a foundational comparison of this compound and N-(4-Bromo-2-methylphenyl)acetamide based on their chemical and physical properties. The distinct substitution patterns on the phenyl ring lead to notable differences in their melting points and spectroscopic signatures. While a direct comparison of their biological activities is not currently available in the literature, the detailed synthesis and characterization protocols provided herein should facilitate further investigation into their potential applications. Researchers are encouraged to use this guide as a starting point for their own studies to explore the structure-activity relationships and potential therapeutic or synthetic utility of these isomeric compounds.

References

A Comparative Guide to the Reactivity of Bromoacetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric reagents is critical for optimizing synthetic routes and developing targeted molecular probes. Bromoacetamide, a seemingly simple molecule, exists in two common isomeric forms, 2-bromoacetamide and N-bromoacetamide (NBA) , each possessing a distinct and highly valuable reactivity profile. This guide provides an objective, data-driven comparison of these isomers, detailing their primary modes of action, supported by experimental protocols and mechanistic diagrams.

Core Reactivity Profiles: A Tale of Two Electrophiles

The fundamental difference in the reactivity of 2-bromoacetamide and N-bromoacetamide lies in the location of the electrophilic center.

  • 2-Bromoacetamide acts as a classic carbon electrophile . The bromine atom, being a good leaving group, is attached to a carbon atom which is activated by the adjacent electron-withdrawing amide group. This makes it an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions, where a nucleophile attacks the carbon atom, displacing the bromide ion.[1][2][3] It is widely employed as an alkylating agent, particularly for modifying cysteine residues in proteins and peptides.[4][5]

  • N-Bromoacetamide (NBA) , in contrast, functions as a source of electrophilic bromine (a "bromonium ion" equivalent). The bromine atom is attached to a nitrogen, which is itself bonded to an electron-withdrawing carbonyl group. This polarization makes the bromine atom highly susceptible to attack by nucleophiles, such as the π-electrons of an alkene or the lone pair of an alcohol.[6][7] Consequently, NBA is primarily used as a reagent for electrophilic addition to alkenes and as a mild oxidizing agent.[8][9]

Comparative Data Summary

The following tables summarize the key properties and reaction outcomes for 2-bromoacetamide and N-bromoacetamide.

Table 1: Physical and Chemical Properties of Bromoacetamide Isomers

Property2-BromoacetamideN-Bromoacetamide
Molecular Formula C₂H₄BrNOC₂H₄BrNO
Molecular Weight 137.96 g/mol [10]137.96 g/mol [6]
Appearance White to off-white solid[11]White to off-white crystalline solid/needles[6]
Melting Point 91-94 °C102-106 °C[6]
Reactivity Role Alkylating Agent (C-electrophile)[2]Brominating & Oxidizing Agent (Br⁺ source)[6]
Primary Target Nucleophiles (e.g., thiols, amines)[1]Alkenes, Alcohols, Amides[6][8]
Bond Formed C-Nucleophile bond (e.g., Thioether)[1]Br-C or Br-O bond (initially)
Stability Generally stableUnstable to light, heat, and moisture[6]

Table 2: Reactivity Comparison in Key Synthetic Transformations

Reaction TypeSubstrate2-BromoacetamideN-Bromoacetamide
Nucleophilic Substitution Cysteine ThiolPrimary Application : Forms a stable thioether bond via SN2 alkylation.[1]Not reactive at the bromine for substitution.
Electrophilic Addition Alkene (e.g., Cyclohexene)Generally unreactive under these conditions.[12]Primary Application : Favors addition over substitution, forming bromohydrins (in H₂O) or dibromo adducts.[9][13]
Oxidation Primary/Secondary AlcoholsNot an oxidizing agent.Oxidizes alcohols to aldehydes and ketones, respectively.[8][14]
Allylic Bromination Alkene with Allylic HydrogensNot used for this purpose.Shows almost no tendency toward allylic bromination, unlike N-Bromosuccinimide (NBS).[9]

Mechanistic Pathways

The distinct reactivity of each isomer is best understood by visualizing their reaction mechanisms.

Caption: SN2 alkylation of a cysteine thiolate by 2-bromoacetamide.

Caption: Electrophilic addition of N-bromoacetamide to an alkene.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for the primary applications of each isomer.

Protocol 1: Alkylation of Protein Cysteine Residues with 2-Bromoacetamide

This protocol is a standard method for capping free cysteine residues in proteomics workflows to prevent disulfide bond reformation.

1. Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation reagent: 2-Bromoacetamide solution (e.g., 500 mM in buffer).

  • Quenching reagent: L-cysteine or 2-mercaptoethanol.

2. Procedure:

  • Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to cleave disulfide bonds.

  • Alkylation: Add the 2-bromoacetamide stock solution to the reduced protein sample to achieve a final concentration of 20-25 mM (a slight molar excess over the reducing agent).

  • Incubation: Incubate the reaction mixture for 30-45 minutes at room temperature in the dark. The reaction rate is pH-dependent, with higher rates observed at a more alkaline pH (e.g., 7.5-8.5) where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.[1][2]

  • Quenching: Quench any unreacted 2-bromoacetamide by adding a quenching reagent like L-cysteine to a final concentration of 50 mM. Incubate for 30 minutes.[1]

  • Purification: The alkylated protein can now be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or buffer exchange columns.

6. Verification (Optional):

  • Successful alkylation can be confirmed by mass spectrometry, which will show a mass increase of 57.02 Da for each modified cysteine residue.[5]

Protocol 2: Bromohydrin Formation from an Alkene using N-Bromoacetamide

This protocol describes the electrophilic addition of NBA to an alkene in the presence of water to form a bromohydrin, a key synthetic intermediate.

1. Materials:

  • Alkene substrate.

  • N-Bromoacetamide (NBA).

  • Solvent system: A mixture of an organic solvent like acetone, THF, or dioxane with water (e.g., 1:1 v/v).[15]

  • Perchloric acid (optional, as a catalyst).

2. Procedure:

  • Dissolution: Dissolve the alkene substrate in the aqueous organic solvent system in a round-bottom flask. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add N-bromoacetamide in small portions to the stirred solution over 15-20 minutes. It is crucial to use high-purity NBA, as it can be unstable.[6] Purity can be checked via iodometric titration.[6][16]

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with a solution of sodium thiosulfate (to quench any remaining electrophilic bromine), followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conclusion

While both 2-bromoacetamide and N-bromoacetamide are valuable brominated reagents, their reactivities are fundamentally different and not interchangeable. 2-bromoacetamide is the reagent of choice for SN2 alkylation of nucleophiles, prized for its ability to form stable covalent bonds with residues like cysteine. In contrast, N-bromoacetamide serves as a potent source of electrophilic bromine, excelling in addition reactions to alkenes and oxidation of alcohols, with a distinct advantage of minimizing the allylic substitution side reactions often seen with other N-bromo reagents like NBS.[17] For the medicinal chemist, biochemist, and synthetic chemist alike, a clear understanding of these isomeric differences is essential for precise and efficient molecular construction and modification.

References

A Comparative Guide to N-(2-Bromo-4-methylphenyl)acetamide and Other Halogenated Anilides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, halogenated anilides serve as versatile building blocks, pivotal for the construction of complex molecular architectures. Their utility is largely defined by the nature and position of the halogen substituent, which significantly influences their reactivity in a myriad of chemical transformations. This guide provides an objective comparison of N-(2-Bromo-4-methylphenyl)acetamide with its fluoro, chloro, and iodo counterparts, focusing on their performance in key cross-coupling reactions and their potential biological activities. The information presented herein is supported by experimental data and established chemical principles to aid in the rational selection of these synthons for research and development.

Synthesis of N-(2-Halo-4-methylphenyl)acetamides

The preparation of N-(2-halo-4-methylphenyl)acetamides typically involves a two-step sequence starting from the corresponding 2-halo-4-methylaniline. The general synthetic approach is outlined below:

Step 1: Halogenation of 4-methylaniline (p-toluidine) The regioselective introduction of a halogen at the ortho-position to the amino group of p-toluidine can be achieved through various halogenation methods.

Step 2: Acylation of 2-halo-4-methylaniline The resulting 2-halo-4-methylaniline is then acylated, most commonly with acetyl chloride or acetic anhydride, in the presence of a base to yield the final N-(2-halo-4-methylphenyl)acetamide.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Step 1: Ortho-Halogenation cluster_1 Step 2: N-Acetylation p-Toluidine p-Toluidine Ortho_Halogenation Ortho-Halogenation p-Toluidine->Ortho_Halogenation Halogenating_Agent Halogenating Agent (e.g., NBS, NCS, ICl, Selectfluor) Halogenating_Agent->Ortho_Halogenation 2-Halo-4-methylaniline 2-Halo-4-methylaniline Ortho_Halogenation->2-Halo-4-methylaniline N_Acetylation N-Acetylation 2-Halo-4-methylaniline->N_Acetylation Acylating_Agent Acylating Agent (Acetyl Chloride or Acetic Anhydride) Acylating_Agent->N_Acetylation Product N-(2-Halo-4-methylphenyl)acetamide N_Acetylation->Product

Caption: General synthetic workflow for N-(2-Halo-4-methylphenyl)acetamides.

Experimental Protocols:

General Procedure for the Synthesis of N-(2-chloro-4-methylphenyl)acetamide: To a solution of 2-chloro-4-methylaniline in a suitable solvent such as dichloromethane or ethyl acetate, an equimolar amount of a base like triethylamine or pyridine is added. The mixture is cooled in an ice bath, and acetyl chloride is added dropwise with stirring. After the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[1][2]

Note: Similar procedures can be adapted for the synthesis of the bromo, iodo, and fluoro analogues by starting with the corresponding 2-halo-4-methylaniline. The synthesis of these starting anilines may require specific halogenating agents and conditions to achieve the desired regioselectivity. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. Iodination can be achieved with iodine monochloride (ICl), and fluorination may require more specialized reagents like Selectfluor.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The utility of N-(2-halo-4-methylphenyl)acetamides as synthetic intermediates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the aryl halide in these reactions is critically dependent on the carbon-halogen (C-X) bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The expected reactivity of N-(2-halo-4-methylphenyl)acetamides in this reaction follows the established trend for aryl halides.

G Aryl_Halide N-(2-Halo-4-methylphenyl)acetamide Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Aryl_Halide->Pd_Catalyst Boronic_Acid Arylboronic Acid Boronic_Acid->Pd_Catalyst Coupled_Product Biaryl Product Pd_Catalyst->Coupled_Product Base Base (e.g., K2CO3, Cs2CO3) Base->Pd_Catalyst G Aryl_Halide N-(2-Halo-4-methylphenyl)acetamide Pd_Catalyst_System Pd Catalyst + Ligand (e.g., Pd2(dba)3 + Xantphos) Aryl_Halide->Pd_Catalyst_System Amine Primary or Secondary Amine Amine->Pd_Catalyst_System Arylamine_Product N-Aryl Amine Product Pd_Catalyst_System->Arylamine_Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Pd_Catalyst_System

References

A Comparative Spectroscopic Analysis of N-(2-Bromo-4-methylphenyl)acetamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development, this publication presents a detailed spectral data comparison of N-(2-Bromo-4-methylphenyl)acetamide and its precursors, 2-bromo-4-methylaniline and acetic anhydride. This guide provides objective comparisons of their spectroscopic characteristics, supported by experimental data, to aid in the identification and characterization of these compounds.

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral properties, alongside those of its starting materials, is crucial for reaction monitoring, quality control, and structural elucidation. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in clearly structured tables for straightforward comparison.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of the presented spectral data.

Synthesis of this compound

This compound is synthesized via the acetylation of 2-bromo-4-methylaniline with acetic anhydride. In a typical procedure, 2-bromo-4-methylaniline is dissolved in a suitable solvent, such as glacial acetic acid. Acetic anhydride is then added dropwise to the solution while stirring. The reaction mixture is heated to facilitate the reaction and then cooled, after which the product is precipitated by the addition of cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

Spectral Data Acquisition

All spectral data was obtained using standard laboratory instrumentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.

  • Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Visualization of the Synthetic Pathway

The synthesis of this compound from its precursors is a straightforward nucleophilic acyl substitution reaction. The logical flow of this synthesis is depicted in the following diagram.

G Synthesis of this compound cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Acetylation Acetylation 2-Bromo-4-methylaniline->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: Synthetic pathway for this compound.

Spectral Data Comparison

The following tables provide a comparative summary of the key spectral data for this compound and its precursors.

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic Protons-CH₃ (ring)-NH₂ / -NH--C(O)CH₃
2-Bromo-4-methylaniline 6.6 - 7.3~2.2~3.7 (br s)-
Acetic Anhydride ---~2.2 (s)
This compound 7.1 - 7.5~2.3~7.8 (br s)~2.2 (s)
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic CarbonsC-BrC-N-CH₃ (ring)C=O-C(O)CH₃
2-Bromo-4-methylaniline 115 - 145~110~144~20--
Acetic Anhydride ----~167~22
This compound 120 - 138~115~135~17~168~24
IR Spectral Data (cm⁻¹)
CompoundN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchN-H BendC-N Stretch
2-Bromo-4-methylaniline 3300-3500 (d)~30302850-2960-~16201250-1340
Acetic Anhydride --2930-30501800-1850 & 1740-1785 (d)--
This compound ~3290~30502860-2930~1660~1530~1300
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Bromo-4-methylaniline 185/187106 ([M-Br]⁺), 77 ([C₆H₅]⁺)
Acetic Anhydride 102 (not prominent)43 ([CH₃CO]⁺)
This compound 227/229185/187 ([M-CH₂CO]⁺), 144 ([M-Br-CH₃]⁺), 106 ([M-Br-CH₂CO]⁺), 43 ([CH₃CO]⁺)

Note: The presence of bromine results in isotopic peaks (M and M+2) with approximately equal intensity.

This guide serves as a valuable resource for the efficient and accurate identification of this compound and its precursors, thereby streamlining research and development processes in relevant chemical industries.

Purity Assessment of N-(2-Bromo-4-methylphenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of active pharmaceutical ingredients (APIs) and chemical intermediates, establishing the purity of the final compound is a critical step to ensure its quality, safety, and efficacy. This guide provides a comparative analysis of analytical techniques for assessing the purity of synthesized N-(2-Bromo-4-methylphenyl)acetamide. It includes a comparison with structurally similar compounds and detailed experimental protocols for key analytical methods.

Comparative Purity Analysis

The purity of this compound and its alternatives can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most common methods employed for this purpose.[1][2][3] Each technique offers unique advantages in identifying and quantifying impurities.

Below is a comparative summary of typical purity data for this compound and two structurally related compounds, N-(4-Bromo-2-methylphenyl)acetamide and N-(2-Bromo-4-nitrophenyl)acetamide.

CompoundCAS NumberAnalytical MethodTypical Purity (%)Potential Impurities
This compound 614-83-5[4]HPLC>98%[5]Starting materials (2-bromo-4-methylaniline, acetic anhydride), over-acetylated byproducts.
qNMR>98%Residual solvents, starting materials.
N-(4-Bromo-2-methylphenyl)acetamide 24106-05-6[6]HPLC>97%Isomeric impurities, unreacted starting materials.
N-(2-Bromo-4-nitrophenyl)acetamide 57045-86-0[7]HPLC>98%[7]Di-brominated species, starting materials (2-bromo-4-nitroaniline).

Analytical Techniques for Purity Determination

A multi-technique approach is often adopted for comprehensive impurity profiling.[8]

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis due to its high resolution and sensitivity in separating the main compound from its impurities.[2][3] A reverse-phase HPLC method with UV detection is commonly used for compounds like this compound.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H NMR (qNMR), is a powerful tool for both structural confirmation and purity assessment.[10][11] It allows for the direct quantification of the analyte against a certified internal standard without the need for a reference standard of the compound itself.[12][13]

  • Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides molecular weight information and structural details of unknown impurities.[14][15] High-resolution mass spectrometry (HRMS) can deliver mass data with high accuracy, aiding in the elemental composition assignment of impurities.[14][16]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water is often effective.[4] For example, a gradient starting from 70% Water / 30% Acetonitrile to 30% Water / 70% Acetonitrile over 20 minutes. Phosphoric acid or formic acid can be added to the aqueous phase to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm).

  • Injection Volume: 10 µL.

b. Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (Area Percent method).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol describes the use of qNMR with an internal standard for absolute purity determination.[11][17]

a. Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher.

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

b. Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound into an NMR tube.

    • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent to dissolve both the sample and the standard completely.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Mass Spectrometry (LC-MS) for Impurity Identification

This protocol outlines the use of LC-MS to identify potential impurities.

a. Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) is common for this type of compound.[18]

  • LC Conditions: Similar to the HPLC method described above, but using a mobile phase compatible with MS (e.g., using formic acid instead of phosphoric acid).[4]

b. Procedure:

  • Sample Preparation: Prepare a solution of the synthesized sample in the mobile phase.

  • Analysis: Inject the sample into the LC-MS system. The system will separate the components, and the mass spectrometer will determine the mass-to-charge ratio (m/z) of each component.

  • Data Interpretation:

    • The mass spectrum of the main peak should correspond to the molecular weight of this compound.

    • The mass spectra of the minor peaks can be used to propose the structures of impurities by comparing their molecular weights to potential byproducts, starting materials, or degradation products.[18]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for purity assessment and the experimental workflow for HPLC analysis.

PurityAssessmentWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_report Reporting Sample Synthesized Compound SamplePrep Prepare Sample Solution Sample->SamplePrep StandardPrep Prepare Standard Solution HPLC HPLC Analysis StandardPrep->HPLC SamplePrep->HPLC qNMR qNMR Analysis SamplePrep->qNMR LCMS LC-MS Analysis SamplePrep->LCMS Chromatogram Analyze Chromatogram HPLC->Chromatogram Spectrum Analyze Spectra qNMR->Spectrum LCMS->Spectrum Quantification Quantify Purity Chromatogram->Quantification ImpurityID Identify Impurities Spectrum->ImpurityID Spectrum->Quantification Report Purity Report ImpurityID->Report Quantification->Report

Caption: Logical workflow for purity assessment.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_sample Prepare Sample and Standard Solutions start->prep_sample setup_hplc Set Up HPLC System (Column, Flow Rate, Detector) prep_mobile_phase->setup_hplc inject_sample Inject Sample/ Standard prep_sample->inject_sample setup_hplc->inject_sample run_hplc Run Separation inject_sample->run_hplc detect Detect with UV run_hplc->detect acquire_data Acquire Data (Chromatogram) detect->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate_purity Calculate Purity process_data->calculate_purity end End calculate_purity->end

References

A Comparative Guide to the Characterization of N-(2-Bromo-4-methylphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization and potential biological activities of N-(2-Bromo-4-methylphenyl)acetamide and its derivatives. The information presented herein is compiled from various studies on related N-phenylacetamide compounds, offering a valuable resource for those engaged in the synthesis, analysis, and evaluation of this class of molecules for drug discovery and development.

Physicochemical and Spectral Properties

The fundamental characteristics of this compound and its hypothetical derivatives are summarized below. These derivatives are proposed to illustrate the potential impact of substituent modifications on the phenyl ring.

CompoundDerivativeMolecular FormulaMolecular Weight ( g/mol )Calculated logPKey ¹H NMR Signals (ppm, in CDCl₃)Key IR Bands (cm⁻¹)
I This compoundC₉H₁₀BrNO228.092.8~8.0 (s, 1H, NH), 7.4-7.0 (m, 3H, Ar-H), 3.9 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)~3250 (N-H), ~1660 (C=O), ~1540 (N-H bend)
II N-(2-Bromo-4-ethylphenyl)acetamideC₁₀H₁₂BrNO242.113.2~8.0 (s, 1H, NH), 7.4-7.0 (m, 3H, Ar-H), 3.9 (s, 2H, CH₂), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)~3250 (N-H), ~1660 (C=O), ~1540 (N-H bend)
III N-(2-Bromo-4-chlorophenyl)acetamideC₈H₇BrClNO248.513.1~8.1 (s, 1H, NH), 7.6-7.2 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂)~3260 (N-H), ~1670 (C=O), ~1530 (N-H bend)
IV N-(2-Bromo-4-methoxyphenyl)acetamideC₉H₁₀BrNO₂244.092.5~8.0 (s, 1H, NH), 7.3-6.8 (m, 3H, Ar-H), 3.9 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃)~3250 (N-H), ~1660 (C=O), ~1540 (N-H bend)

Comparative Biological Activity

N-phenylacetamide derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The following table provides a comparative summary of the potential activities of this compound derivatives, based on findings from studies on analogous compounds.[1][2]

CompoundDerivativeAntibacterial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
S. aureusE. coli
I This compound16-3232-64
II N-(2-Bromo-4-ethylphenyl)acetamide8-1616-32
III N-(2-Bromo-4-chlorophenyl)acetamide4-88-16
IV N-(2-Bromo-4-methoxyphenyl)acetamide32-6464-128

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. Below are representative experimental protocols.

Synthesis of this compound (I)

This protocol is adapted from general methods for the synthesis of N-phenylacetamides.

Materials:

  • 2-Bromo-4-methylaniline

  • Bromoacetyl bromide

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-4-methylaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and potential mechanism of action of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Acylation Acylation 2-Bromo-4-methylaniline->Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation This compound This compound Acylation->this compound Pyridine, DCM

Caption: General synthesis workflow for this compound.

Proposed_MOA Derivative N-phenylacetamide Derivative Target Bacterial DNA Gyrase (Proposed Target) Derivative->Target Binding Inhibition Inhibition of DNA Replication Target->Inhibition Outcome Bacteriostatic / Bactericidal Effect Inhibition->Outcome

Caption: Proposed mechanism of antibacterial action for N-phenylacetamide derivatives.

References

A Comparative Analysis of N-(3-Bromo-4-methylphenyl)acetamide and N-(2-Bromo-4-methylphenyl)acetamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, synthesis, and spectral data of N-(3-Bromo-4-methylphenyl)acetamide and N-(2-Bromo-4-methylphenyl)acetamide.

This guide provides a comprehensive comparison of two isomeric brominated acetamides, offering a valuable resource for their differentiation and utilization in chemical research and drug discovery. By presenting key data in a structured format, alongside detailed experimental protocols and visual workflows, this document aims to facilitate a deeper understanding of their respective characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below. These properties are crucial for their identification, purification, and application in various experimental settings.

PropertyN-(3-Bromo-4-methylphenyl)acetamideThis compound
Molecular Formula C₉H₁₀BrNO[1]C₉H₁₀BrNO[2]
Molecular Weight 228.09 g/mol [1]228.09 g/mol [2]
CAS Number 40371-61-7[1]614-83-5[3]
Melting Point Not available in searched results117-119 °C[3]
Appearance Solid (predicted)White to light yellow/red powder/crystals

Synthetic Pathways

The synthesis of both N-(3-Bromo-4-methylphenyl)acetamide and this compound can be achieved through the acetylation of the corresponding anilines. The following diagrams illustrate these synthetic routes.

Synthesis of N-(3-Bromo-4-methylphenyl)acetamide 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline N-(3-Bromo-4-methylphenyl)acetamide N-(3-Bromo-4-methylphenyl)acetamide 3-Bromo-4-methylaniline->N-(3-Bromo-4-methylphenyl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(3-Bromo-4-methylphenyl)acetamide

Synthesis of N-(3-Bromo-4-methylphenyl)acetamide.

Synthesis of this compound 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline This compound This compound 2-Bromo-4-methylaniline->this compound Acetylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->this compound

Synthesis of this compound.

Experimental Protocols

General Synthesis of N-(Bromo-methylphenyl)acetamides

This protocol describes a general method for the synthesis of N-(3-Bromo-4-methylphenyl)acetamide and this compound starting from the corresponding bromo-methylaniline.

Materials:

  • Appropriate bromo-methylaniline (3-bromo-4-methylaniline or 2-bromo-4-methylaniline)

  • Acetylating agent (Acetic Anhydride or Acetyl Chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

  • Base (e.g., Pyridine or Triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the bromo-methylaniline in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acetylating agent dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(bromo-methylphenyl)acetamide.

Spectroscopic Data Comparison

The differentiation of these isomers is heavily reliant on spectroscopic techniques. Below is a comparative summary of their expected spectral data.

Spectroscopic DataN-(3-Bromo-4-methylphenyl)acetamideThis compound
¹H NMR Aromatic protons will show a distinct splitting pattern corresponding to a 1,2,4-trisubstituted benzene ring.The ortho-position of the bromine to the acetamido group will influence the chemical shifts of the neighboring aromatic protons.
¹³C NMR The chemical shifts of the aromatic carbons will be influenced by the positions of the bromo, methyl, and acetamido groups.The carbon bearing the bromine atom will be significantly shifted downfield.
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and aromatic C-H and C=C stretching.Similar characteristic peaks to the 3-bromo isomer, with potential minor shifts in peak positions due to the different substitution pattern.
Mass Spectrometry Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope.Identical molecular ion peak and isotopic pattern to the 3-bromo isomer. Fragmentation patterns may differ.

Analytical Workflow

A general workflow for the synthesis and characterization of these compounds is depicted below.

Analytical Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification TLC TLC Purification->TLC Purity Check Melting Point Melting Point Purification->Melting Point Identification NMR NMR Purification->NMR Structure Elucidation IR IR Purification->IR Functional Groups Mass Spec Mass Spec Purification->Mass Spec Molecular Weight

General workflow for synthesis and analysis.

Chemical Reactivity and Potential Applications

The reactivity of the aromatic ring in both isomers towards electrophilic substitution will be governed by the directing effects of the substituents. The acetamido group is an activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The interplay of these effects will determine the regioselectivity of further reactions.

While specific biological activities for these two compounds are not extensively documented in the searched literature, related N-phenylacetamide derivatives have shown potential as antibacterial and anticancer agents.[4] This suggests that N-(3-Bromo-4-methylphenyl)acetamide and this compound could serve as valuable scaffolds for the development of novel therapeutic agents. Further research into their biological properties is warranted.

References

Safety Operating Guide

Proper Disposal of N-(2-Bromo-4-methylphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and procedural guidance for the proper disposal of N-(2-Bromo-4-methylphenyl)acetamide, a compound frequently used in research and development.

The primary recommendation for the disposal of this compound is to utilize an approved waste disposal plant.[1][2] Chemical waste generators are responsible for correctly classifying waste and must adhere to local, regional, and national hazardous waste regulations to ensure full compliance.[1][3]

Hazard Profile and Safety Precautions

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the correct handling and storage of the chemical prior to disposal.

PropertyValueReference
Molecular Formula C9H10BrNO[5]
Molecular Weight 228.09 g/mol [5]
Appearance White to light grey solid crystalline powder[4][6]
Melting Point 117 - 119 °C (242.6 - 246.2 °F)[7]
Solubility Insoluble in water[6]
Storage Store in a well-ventilated place. Keep container tightly closed. Protect from light.[1][7]

Spill and Leak Procedures

In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4][6] Spilled material should be swept up and shoveled into suitable containers for disposal, avoiding dust formation.[4][6] It is important to prevent the chemical from being released into the environment.[6]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

A Start: this compound Waste B Is the container empty? A->B C Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. B->C Yes F Segregate waste from incompatible materials (e.g., strong oxidizing agents). B->F No D Puncture or crush container to prevent reuse. C->D E Dispose of container with regular lab trash (if permitted by local regulations). D->E G Label waste container clearly: 'Hazardous Waste - this compound' F->G H Store in a designated, well-ventilated hazardous waste accumulation area. G->H I Consult Institutional/Local/Regional/National Hazardous Waste Regulations. H->I J Arrange for pickup and disposal by an approved and licensed waste disposal contractor. I->J K End: Waste Disposed J->K

Disposal Decision Workflow for this compound.

Decontamination and Emergency Procedures

In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[6]

  • Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[6]

Contaminated clothing should be removed and washed before reuse.[1] Always have access to an emergency eyewash station and safety shower in areas where this chemical is handled.

References

Personal protective equipment for handling N-(2-Bromo-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-(2-Bromo-4-methylphenyl)acetamide (CAS No. 614-83-5). Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]Protects eyes from dust particles and potential splashes.
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3][4]Minimizes direct skin contact with the chemical.
Skin and Body Wear appropriate protective clothing, such as a lab coat and long-sleeved clothing, to prevent skin exposure.[2][3][5]Provides a barrier against accidental spills and contamination.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[3]Protects against inhalation of fine dust particles, which may cause respiratory irritation.[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][3][6]

  • Hygiene: Wash hands thoroughly after handling the substance.[1][4] Contaminated clothing should be removed and washed before reuse.[1][3][4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][6] This chemical is sensitive to light and should be stored accordingly.[2][5]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek medical attention.[1][2][5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][4] If skin irritation occurs, seek medical advice.[1][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][5]

  • If swallowed: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[2][5]

Spill and Disposal Procedures:

  • Spill Containment: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[7] Avoid generating dust.[2][5] Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][2][5]

  • Disposal: Dispose of the chemical waste in accordance with local, regional, and national regulations.[1] Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Weigh and transfer in a fume hood - Avoid dust generation prep->handling Proceed storage Storage - Tightly sealed container - Cool, dry, and dark place handling->storage Post-Experiment spill Spill Response - Evacuate and ventilate - Use appropriate PPE for cleanup handling->spill If Spill Occurs first_aid First Aid - Follow specific procedures for  eye, skin, inhalation, or ingestion handling->first_aid If Exposure Occurs disposal Disposal - Collect in a labeled, sealed container - Follow institutional and local regulations storage->disposal For Waste spill->disposal Contain and Collect

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Bromo-4-methylphenyl)acetamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.